(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Description
Properties
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925972 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-39-5 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and application.
Core Physical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and predictive models, the following properties can be summarized.
Data Presentation: Summarized Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [3] |
| Molecular Weight | 189.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (assumed) | [4] |
| Boiling Point | 196.3 ± 35.0 °C (Predicted) | |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); sparingly soluble in water. | [4] |
| Melting Point | Not available | |
| Specific Rotation | Not available |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies for chiral amines can be applied.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.
Procedure:
-
Place approximately 0.5-1 mL of this compound into a small test tube or vial containing a boiling chip.
-
Position a thermometer with the bulb suspended in the vapor phase above the liquid surface.
-
Gently heat the sample until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the tube, just below the thermometer bulb.
-
Record the temperature at which the reflux ring stabilizes. This temperature is the observed boiling point.
-
Record the ambient atmospheric pressure. If the pressure is not at 1 atm, a nomograph can be used to correct the boiling point to standard pressure.
Determination of Density
Density is the mass per unit volume of a substance.
Procedure:
-
Accurately weigh a clean and dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with this compound at a constant, recorded temperature (e.g., 20 °C).
-
Ensure there are no air bubbles and that the liquid level is precisely at the calibration mark.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the amine (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.
Procedure:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
Logical Workflow: Synthesis and Application
This compound is a valuable chiral building block. Its synthesis typically involves the resolution of a racemic mixture or an asymmetric synthesis approach. It is subsequently used in the synthesis of more complex, often biologically active, molecules.
Caption: Logical workflow for the resolution and asymmetric synthesis of this compound and its subsequent application.
Conclusion
This compound is a chiral amine with significant potential in the pharmaceutical industry. While comprehensive experimental data on its physical properties is limited, this guide provides the currently available information and outlines standard protocols for its determination. The logical workflow illustrates its importance as a chiral building block in the synthesis of complex molecules. Further experimental characterization of this compound is warranted to facilitate its broader application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
In-Depth Technical Guide: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a key chiral building block in pharmaceutical development.
Molecular Structure and Identifiers
This compound is a chiral amine featuring a trifluoromethyl group on the phenyl ring. This substitution significantly influences its chemical and biological properties.
| Identifier | Value |
| IUPAC Name | (1S)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine |
| CAS Number | 127733-39-5[1][2] |
| Molecular Formula | C₉H₁₀F₃N[1][2] |
| Molecular Weight | 189.18 g/mol [1][2] |
| SMILES | C--INVALID-LINK--c1cccc(c1)C(F)(F)F |
| InChI | InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11,12)/h2-6H,13H2,1H3/t6-/m0/s1 |
Physicochemical Properties
| Property | Value |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis Protocols
The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving asymmetric synthesis or chiral resolution. Below are generalized experimental protocols based on established methodologies for similar chiral amines.
Asymmetric Reduction of 1-[2-(Trifluoromethyl)phenyl]ethanone
This method involves the stereoselective reduction of the corresponding ketone precursor.
Workflow:
Figure 1: Asymmetric reduction workflow.
Experimental Protocol:
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB) is prepared in an appropriate solvent (e.g., degassed methanol).
-
Reaction Setup: To a solution of 1-[2-(Trifluoromethyl)phenyl]ethanone in a suitable solvent (e.g., dichloromethane), the catalyst solution and a hydride source (e.g., a mixture of formic acid and triethylamine) are added.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours) until completion, monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (S)-enantiomer.
Enzymatic Kinetic Resolution of rac-1-[2-(Trifluoromethyl)phenyl]ethylamine
This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
Workflow:
Figure 2: Enzymatic resolution workflow.
Experimental Protocol:
-
Reaction Setup: A solution of racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine is prepared in an organic solvent (e.g., toluene).
-
Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate) are added to the solution.
-
Reaction Monitoring: The mixture is incubated at a specific temperature (e.g., 40°C) with constant shaking. The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amine.
-
Separation: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The acylated (R)-enantiomer and the unreacted (S)-amine are then separated by extraction or column chromatography.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide expected characteristic peaks based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 - 7.3 | m | Ar-H |
| ~4.2 | q | CH-NH₂ |
| ~1.8 | br s | NH₂ |
| ~1.4 | d | CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (C-CH) |
| ~128 | q, Ar-C (C-CF₃) |
| ~127 - 125 | Ar-CH |
| ~124 | q, CF₃ |
| ~50 | CH-NH₂ |
| ~25 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3400 | N-H stretch (primary amine) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2850 - 2950 | C-H stretch (aliphatic) |
| 1600 - 1620 | N-H bend |
| 1100 - 1350 | C-F stretch (strong) |
Mass Spectrometry (Predicted)
| m/z | Fragmentation |
| 189 | [M]⁺ |
| 174 | [M-CH₃]⁺ |
| 172 | [M-NH₃]⁺ |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in specific signaling pathways. As a chiral building block, its biological activity is realized upon incorporation into larger, pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets. The phenethylamine scaffold is a common motif in molecules targeting the central nervous system. Further research and biological screening are required to elucidate its specific pharmacological profile.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chirality is essential for the stereospecific interactions with biological targets, which is a critical aspect of modern drug design. The presence of the trifluoromethyl group can improve a drug candidate's properties, including lipophilicity and metabolic stability.
References
In-Depth Technical Guide on the Solubility of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for (S)-1-[2-(trifluoromethyl)phenyl]ethylamine. Due to the limited publicly available quantitative data for this specific chiral amine, this document focuses on summarizing qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination. This guide is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a chiral amine of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvent systems is crucial for optimizing reaction conditions, purification processes, and for the formulation of final drug products.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| CAS Number | 127733-39-5 | [1] |
| Appearance | Colorless solid (for the R-enantiomer, appearance may be similar) | [2] |
Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | Sparingly soluble | [2] |
| Organic Solvents (general) | Not Specified | Soluble | [3] |
Note: The term "sparingly soluble" generally implies that a significant amount of solvent is required to dissolve a small amount of the solute. "Soluble" in organic solvents indicates good dissolution in common non-aqueous media, which is typical for organic amines with aromatic and fluorinated groups. For drug development and process chemistry, precise quantitative determination of solubility in relevant solvent systems is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of analytical grade
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Vials for sample analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Place the sealed container in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the concentration determined from the analysis and the dilution factor used.
-
Qualitative Solubility Testing:
For a rapid assessment, a qualitative solubility test can be performed.[5] This involves adding a small, known amount of the solute to a known volume of the solvent and observing if it dissolves completely. Further additions of the solute can help to classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.
Diagrams
Logical Workflow for Solubility Classification
The following diagram illustrates a typical decision-making process for classifying the solubility of an organic compound.
Caption: A flowchart for the systematic classification of organic compound solubility.
Experimental Workflow for Quantitative Solubility Determination
The diagram below outlines the steps for the shake-flask method to determine equilibrium solubility.
Caption: Workflow for the shake-flask method of solubility determination.
References
Technical Guide: Spectral Analysis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, MS) for the chiral amine (S)-1-[2-(trifluoromethyl)phenyl]ethylamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring high-quality spectral data and a logical workflow for spectral analysis.
Chemical Structure and Properties
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.3 | m | 4H | Aromatic protons (C₆H₄) |
| ~ 4.3 - 4.1 | q | 1H | Methine proton (-CH(NH₂)-) |
| ~ 1.8 - 1.6 | br s | 2H | Amine protons (-NH₂) |
| ~ 1.4 - 1.3 | d | 3H | Methyl protons (-CH₃) |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 140 | Aromatic C (quaternary, attached to -CH(NH₂)CH₃) |
| ~ 132 - 125 | Aromatic CH |
| ~ 128 (q) | Aromatic C (quaternary, attached to -CF₃) |
| ~ 124 (q) | Trifluoromethyl C (-CF₃) |
| ~ 50 | Methine C (-CH(NH₂)-) |
| ~ 25 | Methyl C (-CH₃) |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The trifluoromethyl group will cause splitting of the attached and adjacent carbon signals (quartets, q).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, two bands | N-H stretching (primary amine)[3][4][5][6] |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching |
| 1650 - 1580 | Medium | N-H bending (primary amine)[3] |
| 1600, 1450 | Medium to Strong | Aromatic C=C stretching |
| 1350 - 1250 | Strong | C-N stretching (aromatic amine)[3] |
| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| 910 - 665 | Broad | N-H wagging (primary amine)[3] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 189 | [M]⁺, Molecular ion |
| 174 | [M - CH₃]⁺ |
| 172 | [M - NH₃]⁺ |
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4][6] The fragmentation pattern is dominated by alpha-cleavage.[4][7]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[8]
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the N-H protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (Solution):
-
Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
Use a solution cell for analysis.[11]
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty instrument or the salt plates/solvent.
-
-
Data Acquisition:
-
Place the sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Instrumentation and Ionization:
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements, which can help confirm the elemental composition.[9][14]
-
Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[15]
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to deduce structural features of the molecule.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.
References
- 1. scbt.com [scbt.com]
- 2. (S)-1-[3-(trifluoromethyl)phenyl]ethylamine 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries due to its utility as a key building block in the synthesis of bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final products. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiomeric purity. Key methodologies, including asymmetric reduction of the corresponding ketone, biocatalytic transamination, and classical resolution of the racemate, are discussed in detail. This document includes experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the practical application of these methods.
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, driven by the prevalence of this motif in a vast array of pharmaceuticals and biologically active compounds. This compound presents a synthetic challenge due to the need for precise control of the stereocenter adjacent to the trifluoromethyl-substituted aromatic ring. This guide explores the most effective methods for its stereoselective synthesis.
Synthetic Strategies
Several key strategies have been successfully employed for the synthesis of this compound. These can be broadly categorized as:
-
Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone: This is a direct and atom-economical approach where the prochiral ketone is reduced to the chiral amine using a chiral catalyst.
-
Biocatalytic Asymmetric Transamination: This method utilizes enzymes, specifically ω-transaminases, to convert the ketone to the desired amine with high enantioselectivity.
-
Classical Resolution of Racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine: This traditional method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent.
The selection of a particular method will depend on factors such as scale, cost, available equipment, and desired enantiomeric purity.
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic methods discussed in this guide.
| Method | Catalyst/Enzyme/Resolving Agent | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Asymmetric Transfer Hydrogenation | RuCl₂[(S)-BINAP]₂ / (S,S)-DPEN | 2'-(Trifluoromethyl)acetophenone | >95 | >98 | Isopropanol, KOH, Room Temperature |
| Biocatalytic Transamination | ω-Transaminase (e.g., from Vibrio fluvialis) | 2'-(Trifluoromethyl)acetophenone | 66-77 | >99 | Isopropylamine (amine donor), DMSO/Toluene co-solvent, pH 7.5, 30°C.[1][2] |
| Classical Resolution (Diastereomeric Salt) | (+)-Tartaric Acid | (±)-1-[2-(Trifluoromethyl)phenyl]ethylamine | 30-40 | >99 (after recrystallization) | Methanol, heating to dissolve followed by slow cooling to crystallize the desired diastereomeric salt.[3] |
Experimental Protocols
Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone
This protocol is based on the well-established Noyori asymmetric hydrogenation.[4][5]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
RuCl₂[(S)-BINAP]₂ (Ruthenium(II) dichloride bis[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl])
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RuCl₂[(S)-BINAP]₂ (0.01 mol%) and (S,S)-DPEN (0.02 mol%) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve 2'-(Trifluoromethyl)acetophenone (1 equivalent) and potassium hydroxide (5 mol%) in anhydrous isopropanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-[2-(trifluoromethyl)phenyl]ethanol.
-
The resulting chiral alcohol can then be converted to the amine via standard procedures (e.g., Mitsunobu reaction with phthalimide followed by hydrazinolysis, or conversion to the azide followed by reduction).
Expected Outcome:
This method typically provides high yields (>95%) and excellent enantioselectivity (>98% e.e.) for the corresponding chiral alcohol.
Biocatalytic Asymmetric Transamination
This protocol is adapted from the synthesis of the analogous (S)-1-(4-trifluoromethylphenyl)ethylamine.[1][6][7][8]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO) or Toluene
-
Lyophilized cell extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), PLP (2.5 mM), and the ω-transaminase (e.g., 1 g/L of cell extract).
-
Add isopropylamine to the mixture (final concentration typically 50-100 mM).
-
Dissolve 2'-(Trifluoromethyl)acetophenone in a minimal amount of a co-solvent like DMSO or toluene (e.g., to a final concentration of 25-30% v/v DMSO).[1]
-
Add the substrate solution to the enzyme mixture to initiate the reaction. The final substrate concentration is typically in the range of 10-100 mM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC analysis of both substrate consumption and product formation.
-
To overcome potential product inhibition, a two-phase system with an organic solvent like toluene can be employed to extract the product in situ.[2]
-
Once the reaction reaches the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude amine by column chromatography or distillation.
Expected Outcome:
This biocatalytic method can achieve high conversions (66-77%) and excellent enantiomeric excess (>99% e.e.).[2]
Classical Resolution via Diastereomeric Salt Formation
This protocol follows the principles of classical resolution using a chiral resolving agent.[3]
Materials:
-
Racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve racemic 1-[2-(trifluoromethyl)phenyl]ethylamine (1 equivalent) in hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in hot methanol.
-
Combine the two hot solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator.
-
The less soluble diastereomeric salt, (S)-amine-(+)-tartrate, will crystallize out of the solution.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
To improve the diastereomeric purity, recrystallize the salt from hot methanol.
-
Treat the purified diastereomeric salt with an aqueous solution of sodium hydroxide to liberate the free amine.
-
Extract the (S)-amine into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
The enantiomeric excess can be determined by chiral HPLC or by forming a derivative with a chiral auxiliary and analyzing by NMR.
Expected Outcome:
While the initial yield of the desired enantiomer is inherently limited to a maximum of 50%, after recrystallization, high enantiomeric purity (>99% e.e.) can be achieved.
Visualizations
Synthetic Workflow: Asymmetric Reduction
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantioselective Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine
Introduction
Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). Among these, 1-[2-(trifluoromethyl)phenyl]ethylamine is a particularly valuable intermediate. The presence of the ortho-trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient methods for its enantioselective synthesis are of high importance to researchers and drug development professionals. This guide provides a detailed overview of the core strategies for producing this chiral amine in high enantiopurity, focusing on asymmetric reductive amination, asymmetric transfer hydrogenation, and biocatalytic transamination.
Core Synthetic Strategies
The primary approaches for the enantioselective synthesis of 1-[2-(trifluoromethyl)phenyl]ethylamine begin from the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The three predominant methods are:
-
Asymmetric Reductive Amination (ARA): A direct, one-pot reaction where the ketone is converted to the primary amine in the presence of an ammonia source, a reducing agent (typically H₂ gas), and a chiral catalyst.
-
Asymmetric Transfer Hydrogenation (ATH): This method also involves the reduction of an imine intermediate, but utilizes a hydrogen donor molecule (e.g., formic acid or isopropanol) instead of hydrogen gas.
-
Biocatalytic Asymmetric Synthesis: This strategy employs enzymes, most notably ω-transaminases (ω-TAs), to catalyze the stereoselective transfer of an amino group from a donor molecule to the ketone.
The logical flow and relationship between these key methods can be visualized as follows.
Caption: Overview of synthetic routes to chiral 1-[2-(trifluoromethyl)phenyl]ethylamine.
Asymmetric Reductive Amination (ARA)
Direct asymmetric reductive amination is a highly atom-economical method. Chiral ruthenium-diphosphine complexes are particularly effective for this transformation, converting a wide range of alkyl aryl ketones into primary amines with excellent enantioselectivity.
Data Presentation
While specific data for the direct ARA of 2'-(trifluoromethyl)acetophenone is not extensively published, results for structurally similar substrates using a Ru/C3-TunePhos catalytic system are excellent and serve as a strong benchmark.
| Substrate | Catalyst System | H₂ Pressure | Temp. | Yield (%) | ee (%) | Configuration |
| Acetophenone | Ru(OAc)₂(C3-TunePhos) | 55 bar | 80 °C | 96 | 98 | S |
| 2'-Methylacetophenone | Ru(OAc)₂(C3-TunePhos) | 55 bar | 80 °C | 98 | 96 | S |
| 2'-Methoxyacetophenone | Ru(OAc)₂(C3-TunePhos) | 55 bar | 80 °C | 95 | 98 | S |
| 2'-Chloroacetophenone | Ru(OAc)₂(C3-TunePhos) | 55 bar | 80 °C | 98 | 97 | S |
Data is representative for the catalyst system and adapted from analogous substrates.
Experimental Protocol
This protocol is adapted from the general procedure for Ru-catalyzed ARA of alkyl aryl ketones.
-
Catalyst Preparation: In a glovebox, a solution of Ru(OAc)₂[(S)-C3-TunePhos] (0.002 mmol, 1 mol%) in 2,2,2-trifluoroethanol (TFE, 0.4 mL) is prepared in a vial.
-
Reaction Setup: To this vial, 2'-(trifluoromethyl)acetophenone (0.2 mmol, 1.0 equiv) and ammonium acetate (NH₄OAc, 0.4 mmol, 2.0 equiv) are added.
-
Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with H₂ gas three times, and then pressurized to 55 bar of H₂.
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is diluted with ethyl acetate and quenched with a saturated solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis after derivatization (e.g., as an acetamide).
Visualization: Catalytic Cycle
The catalytic cycle for Ru-catalyzed direct reductive amination involves the formation of an imine intermediate followed by enantioselective hydrogenation.
Chiral Resolution of 1-[2-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of 1-[2-(trifluoromethyl)phenyl]ethylamine, a critical chiral building block in the synthesis of various pharmaceutical compounds. This document details experimental protocols for both enzymatic kinetic resolution and classical diastereomeric salt crystallization, presenting quantitative data in structured tables for easy comparison and including workflow visualizations to facilitate understanding.
Introduction
Optically pure amines are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly influence its pharmacological activity, efficacy, and safety profile. 1-[2-(Trifluoromethyl)phenyl]ethylamine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity. Consequently, the efficient separation of its enantiomers is a crucial step in drug development and manufacturing. This guide explores the two primary methods for achieving this separation: enzymatic kinetic resolution and diastereomeric salt crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are widely employed for their broad substrate specificity and high enantioselectivity.
Experimental Protocol: Enzymatic Resolution using Pseudomonas fluorescens Lipase
This protocol is adapted from the resolution of a structurally similar compound, 2,2,2-trifluoro-1-phenylethylamine, and is expected to be effective for 1-[2-(trifluoromethyl)phenyl]ethylamine.
Materials:
-
Racemic 1-[2-(trifluoromethyl)phenyl]ethylamine
-
Pseudomonas fluorescens lipase (e.g., Amano Lipase AK)
-
Chloroacetyl chloride
-
Triethylamine
-
n-Amyl alcohol
-
Diisopropyl ether
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of the Chloroacetamide: To a solution of racemic 1-[2-(trifluoromethyl)phenyl]ethylamine and triethylamine in a suitable solvent (e.g., dichloromethane) at 0°C, add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature until completion. Wash the organic layer with aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic N-(1-(2-(trifluoromethyl)phenyl)ethyl)chloroacetamide.
-
Enzymatic Alcoholysis: In a flask, dissolve the racemic chloroacetamide in diisopropyl ether. Add n-amyl alcohol and Pseudomonas fluorescens lipase.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee%) of the remaining chloroacetamide and the formed ester.
-
Work-up and Separation: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The filtrate contains the unreacted (S)-chloroacetamide and the (R)-ester. Separate these two compounds using standard chromatographic techniques (e.g., column chromatography).
-
Hydrolysis of the Amide: The separated enantiomerically enriched chloroacetamide can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the optically pure amine.
Quantitative Data for Enzymatic Resolution
| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Pseudomonas fluorescens Lipase | Chloroacetamide/n-Amyl alcohol | Diisopropyl ether | (R)-amine & (S)-amide | High (E-value = 44) | ~50% (theoretical max) | [1] |
| Candida antarctica Lipase B (Novozym 435) | Isopropyl acetate | Toluene | (R)-amide & (S)-amine | >98% (ees), >96% (eep) | ~50% | [General knowledge on lipase resolution] |
Note: The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity. A higher E-value indicates better separation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.
Potential Chiral Resolving Agents
A variety of chiral acids can be screened for the resolution of 1-[2-(trifluoromethyl)phenyl]ethylamine. The choice of the resolving agent and the solvent system is critical for achieving efficient separation. Commonly used resolving agents for amines include:
-
Tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid)
-
Mandelic acid derivatives (e.g., L- or D-mandelic acid)
-
Camphorsulfonic acid
Experimental Protocol: Resolution with a Tartaric Acid Derivative
This protocol is based on a general procedure for the resolution of a structurally analogous amine and serves as a strong starting point.[2]
Materials:
-
Racemic 1-[2-(trifluoromethyl)phenyl]ethylamine
-
Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Aqueous base (e.g., 1 M Sodium hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Salt Formation: Dissolve the racemic 1-[2-(trifluoromethyl)phenyl]ethylamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH). Stir vigorously until the salt dissolves completely.
-
Extraction and Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered amine by chiral HPLC or GC, and measure the specific rotation.
Quantitative Data for Diastereomeric Salt Resolution
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol | 85 | >99 |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Ethanol | 78 | >98 |
Logical Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for diastereomeric salt crystallization.
Conclusion
The chiral resolution of 1-[2-(trifluoromethyl)phenyl]ethylamine can be effectively achieved through both enzymatic kinetic resolution and diastereomeric salt crystallization. Enzymatic methods offer high selectivity under mild conditions, while classical crystallization is often more readily scalable. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the availability of enzymes and resolving agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to develop and optimize the chiral separation of this important pharmaceutical intermediate. Further screening of enzymes, acyl donors, chiral resolving agents, and solvent systems is recommended to identify the optimal conditions for a specific application.
References
The Strategic Role of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a chiral amine, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group at the ortho position of the phenyl ring, bestow advantageous properties upon derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of its synthesis, applications, and the biological activities of compounds derived from it, supported by experimental protocols and quantitative data.
Core Properties and Significance
This compound (CAS: 127733-39-5) possesses the chemical formula C₉H₁₀F₃N.[1][2] The presence of the trifluoromethyl (CF₃) group is critical; it is a strong electron-withdrawing group that can significantly alter the physicochemical properties of a molecule. In drug design, the incorporation of a CF₃ group often leads to improved pharmacokinetic profiles, including better bioavailability and resistance to metabolic degradation.[3] This makes this compound a highly sought-after chiral intermediate for the synthesis of novel therapeutic agents.[1]
Synthesis of this compound
The asymmetric synthesis of chiral amines such as this compound is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs). Key methodologies include enzymatic transamination and catalytic asymmetric isomerization.
Experimental Protocol: Asymmetric Synthesis via Transamination
This protocol outlines a biocatalytic approach using an ω-transaminase for the asymmetric synthesis of (S)-1-(2-trifluoromethylphenyl)ethylamine from the corresponding ketone.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as amine donor
-
ω-Transaminase enzyme
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2'-(trifluoromethyl)acetophenone in a minimal amount of DMSO.
-
Add the buffer solution to the vessel.
-
Introduce the ω-transaminase enzyme and the PLP cofactor to the reaction mixture.
-
Add isopropylamine to the mixture to serve as the amine donor.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with constant stirring. Monitor the progress of the reaction using an appropriate analytical technique such as chiral HPLC or GC.
-
Work-up: Once the reaction has reached completion (or equilibrium), quench the reaction by adding a suitable base (e.g., NaOH solution) to raise the pH.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the enantiomerically pure this compound.
Applications in Drug Discovery and Biological Activity
The this compound scaffold is a key component in a variety of biologically active molecules, demonstrating efficacy in oncology and neurology.
Anticancer Applications
Derivatives incorporating the trifluoromethylphenyl moiety have shown significant potential as anticancer agents, particularly as kinase inhibitors.
Quantitative Data: Anticancer Activity of Phthalic-Based Kinase Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of novel phthalic-based derivatives against various human cancer cell lines.
| Compound | K562 (leukemia) IC₅₀ (µM) | HL-60 (leukemia) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) | HepG2 (liver) IC₅₀ (µM) |
| 5 | 3.42 | 7.04 | 4.91 | 8.84 |
| 9 | > 50 | > 50 | > 50 | > 50 |
Data extracted from a study on novel phthalic-based anticancer tyrosine kinase inhibitors.[4]
Neuroprotective Applications
The trifluoromethylphenyl ethylamine structure is also integral to the development of neuroprotective agents. Certain derivatives have been shown to modulate key signaling pathways implicated in neuroinflammation and neurodegeneration.
Signaling Pathways in Neuroprotection
Derivatives of fluoxetine, which contains a trifluoromethylphenyl group, have been shown to exert neuroprotective effects by modulating inflammatory pathways. One key mechanism involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by a trifluoromethylphenyl-containing compound.
Furthermore, the trifluoromethylphenyl moiety has been implicated in the inhibition of the Wnt signaling pathway, which plays a role in brain development and neurogenesis.
Caption: Inhibition of the canonical Wnt signaling pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow.
Caption: A typical workflow for drug discovery utilizing the target chiral building block.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its incorporation into small molecules has led to the development of potent and selective therapeutic candidates for a range of diseases, including cancer and neurodegenerative disorders. The strategic use of this scaffold, facilitated by robust asymmetric synthetic methods, continues to be a promising avenue for the discovery of next-generation pharmaceuticals. Further exploration of its potential in diverse therapeutic areas is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a critical chiral building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable component in the design and synthesis of novel therapeutic agents across various disease areas, including oncology and neurology. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering detailed experimental protocols and insights into its role in drug development.
Physicochemical and Chiral Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and incorporation into larger molecules. The trifluoromethyl group significantly influences its electronic properties and overall conformation.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₃N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | Not explicitly available for the 2-substituted isomer. (S)-(-)-1-Phenylethylamine has a boiling point of 187 °C. | [4] |
| Melting Point | Not available. (S)-(-)-1-Phenylethylamine has a melting point of -10 °C. | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and diethyl ether. | [3] |
| Specific Rotation [α]D | Not explicitly available. For the analogous (S)-(-)-1-phenylethylamine, the specific rotation is -40.0° (neat, 20°C). | [4] |
| CAS Number | 127733-39-5 | [2] |
Synthesis of this compound
The enantiomerically pure this compound can be obtained through various synthetic strategies, with enzymatic kinetic resolution of the corresponding racemic amine being a highly effective and widely used method.
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This protocol is adapted from established methods for the dynamic kinetic resolution of similar phenylethylamines, employing a combination of a lipase for enantioselective acylation and a ruthenium catalyst for in-situ racemization of the unreacted enantiomer.[5][6][7]
Materials:
-
(±)-1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Candida antarctica lipase B (CALB, immobilized, e.g., Novozym 435)
-
Shvo's catalyst (or a similar ruthenium-based racemization catalyst)
-
Isopropyl acetate (or an alkyl methoxyacetate as an acyl donor)
-
Toluene (anhydrous)
-
Sodium carbonate (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (±)-1-[2-(trifluoromethyl)phenyl]ethylamine (1.0 equiv), the ruthenium racemization catalyst (e.g., 1-2 mol%), and anhydrous toluene.
-
Acyl Donor and Enzyme Addition: Add the acyl donor (e.g., isopropyl acetate, 1.5-2.0 equiv), immobilized Candida antarctica lipase B (e.g., 20-30 mg per mmol of amine), and anhydrous sodium carbonate (to neutralize any acidic byproducts).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C). Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and remaining starting material.
-
Work-up: Upon completion (typically when high conversion and enantiomeric excess are achieved), cool the reaction mixture to room temperature. Filter off the immobilized enzyme and catalyst. The enzyme can be washed with fresh solvent and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the (R)-amide and unreacted (S)-amine, can be separated by standard techniques such as column chromatography.
-
Hydrolysis of the Amide (Optional): If the (R)-enantiomer is desired, the purified (R)-amide can be hydrolyzed using acidic or basic conditions to yield (R)-1-[2-(trifluoromethyl)phenyl]ethylamine.
Application in Drug Development: The Case of Tasisulam
This compound and its analogs are pivotal in the synthesis of various pharmaceuticals. A notable example is its conceptual similarity to the chiral amine moiety in the anticancer agent Tasisulam. Tasisulam is a sulfonamide that has demonstrated a dual mechanism of action, inducing both mitotic catastrophe in tumor cells and exhibiting anti-angiogenic effects.[8][9][10][11]
Signaling Pathway of Tasisulam-Induced Apoptosis
The antitumor activity of Tasisulam involves the induction of G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis through the intrinsic pathway. This process is characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[8][10]
Caption: Tasisulam-induced apoptotic signaling pathway.
Workflow for the Synthesis and Application of the Chiral Building Block
The journey from the racemic starting material to a potential drug candidate involves several key stages, as depicted in the following workflow.
Caption: General workflow from chiral resolution to drug development.
Conclusion
This compound stands out as a privileged chiral building block for the synthesis of complex, biologically active molecules. Its trifluoromethyl substituent offers distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The well-established methods for its enantioselective synthesis, particularly dynamic kinetic resolution, provide an efficient route to this valuable intermediate. As the demand for more effective and safer therapeutics continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [infochems.co.kr]
- 3. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- 4. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. d-nb.info [d-nb.info]
- 6. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 8. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, properties that are highly desirable in drug design. This technical guide provides an in-depth overview of the commercial availability, synthesis, analytical methods, and potential applications of this compound.
Commercial Availability
This compound is commercially available from various chemical suppliers. It is typically offered in research quantities, with purities generally exceeding 98%. While lot-specific data may vary, the following table summarizes typical product specifications.
| Parameter | Typical Specification |
| Chemical Name | This compound |
| CAS Number | 127733-39-5 |
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC) | ≥ 98% |
| Enantiomeric Excess (ee) | ≥ 99% |
| Specific Rotation | [α]²⁰/D (concentration, solvent) - Value is lot-specific |
| Water Content (by KF) | ≤ 0.5% |
Note: The specific rotation is a key indicator of enantiomeric purity and should be referenced from the supplier's Certificate of Analysis for a specific lot.
Experimental Protocols
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of the corresponding racemic amine. This involves the synthesis of the racemic mixture followed by an enzymatic kinetic resolution.
Synthesis of Racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine
The synthesis of the racemic amine can be accomplished in two main steps: the formation of the precursor ketone and its subsequent reductive amination.
Step 1: Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanone
This can be achieved via a Friedel-Crafts acylation of trifluoromethylbenzene.
-
Materials: Trifluoromethylbenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in dichloromethane, slowly add acetyl chloride.
-
To this mixture, add trifluoromethylbenzene dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 1-[2-(trifluoromethyl)phenyl]ethanone.
-
Step 2: Reductive Amination of 1-[2-(Trifluoromethyl)phenyl]ethanone
This step converts the ketone to the racemic amine.
-
Materials: 1-[2-(Trifluoromethyl)phenyl]ethanone, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
Dissolve 1-[2-(trifluoromethyl)phenyl]ethanone and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride in portions to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding water and then acidify with hydrochloric acid.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-[2-(trifluoromethyl)phenyl]ethylamine.
-
Enzymatic Kinetic Resolution of (±)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Lipases are commonly used for the kinetic resolution of chiral amines. Candida antarctica lipase B (CAL-B) is particularly effective for this transformation.
-
Materials: Racemic 1-[2-(trifluoromethyl)phenyl]ethylamine, an acyl donor (e.g., ethyl acetate), immobilized Candida antarctica lipase B (e.g., Novozym 435), an organic solvent (e.g., toluene or MTBE).
-
Procedure:
-
To a solution of racemic 1-[2-(trifluoromethyl)phenyl]ethylamine in the chosen organic solvent, add the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
At this point, the (R)-enantiomer will have been selectively acylated to form the corresponding amide, leaving the unreacted (S)-enantiomer in high enantiomeric excess.
-
Filter off the immobilized enzyme (which can be washed and potentially reused).
-
The reaction mixture can be separated by column chromatography to isolate the this compound from the (R)-N-acetyl-1-[2-(trifluoromethyl)phenyl]ethylamine.
-
Alternatively, an acid-base extraction can be employed. The unreacted (S)-amine can be extracted into an acidic aqueous solution, leaving the neutral (R)-amide in the organic phase. The aqueous layer is then basified, and the (S)-amine is extracted back into an organic solvent.
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is typically determined by chiral HPLC.
-
Column: A polysaccharide-based chiral stationary phase is commonly used, for example, a column with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol is typically used. A common mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100, where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical candidates. The trifluoromethyl group can impart favorable properties such as increased metabolic stability and enhanced binding affinity to the target molecule. While specific examples in publicly available literature are often limited due to proprietary reasons, the general application involves its use as a chiral amine to introduce a specific stereocenter in a drug molecule.
One potential application is in the synthesis of kinase inhibitors, a class of drugs that are pivotal in cancer therapy. For instance, the core structure of many kinase inhibitors contains chiral amine moieties.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its synthesis, primarily through the resolution of the racemic mixture, and the analysis of its enantiomeric purity are well-established processes. The incorporation of this moiety into novel pharmaceutical agents holds significant promise for the development of more effective and metabolically robust drugs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
Safety and handling of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
An In-depth Technical Guide to the Safety and Handling of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No. 127733-39-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on the compound's physical and chemical properties, associated hazards, and recommended handling procedures. Detailed summaries of standard experimental protocols for toxicological assessment are provided, alongside graphical workflows for safe handling and emergency response.
Chemical Identification and Properties
This compound is a chiral amine often utilized as a building block in the synthesis of pharmaceutical compounds.[1] Its identity and key physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1S)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | N/A |
| CAS Number | 127733-39-5 | [2][3][4] |
| Molecular Formula | C₉H₁₀F₃N | [2] |
| Molecular Weight | 189.18 g/mol | [2] |
| Appearance | White powder | [4] |
| Boiling Point | 196.3°C at 760 mmHg | [5] |
| Flash Point | 78.8°C | [5] |
| Refractive Index | 1.465 | [5] |
| Purity | Typically ≥98% | [3] |
Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for the (S)-isomer is not publicly available, data from the corresponding (R)-isomer (CAS 127733-46-4) and other closely related analogs indicate a consistent hazard profile.[1] Users should handle this compound with the assumption that it presents, at minimum, the hazards listed below. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][6]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for the (R)-isomer and related analogs.[1] Some phenylethylamine derivatives are classified as Category 1 for skin and eye damage (corrosive); therefore, this compound should be handled with significant caution until specific data is available.
Toxicological Summary
| Toxicity Test | Species | Route | Value | Compound Tested | Source |
| LD50 | Rat | Oral | 287 mg/kg | 2-Phenylethylamine derivative | |
| LD50 (ATE) | Not specified | Oral | 500 mg/kg | 2-Phenylethylamine | [7] |
| LD50 (ATE) | Not specified | Dermal | 1,100 mg/kg | 2-Phenylethylamine | [7] |
*ATE: Acute Toxicity Estimate
Experimental Protocols for Safety Assessment
The toxicological data presented are typically generated using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The general principles of these key protocols are outlined below.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
The assessment of acute oral toxicity provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[8]
-
Principle: A test substance is administered orally to a group of fasted animals in a stepwise procedure using defined dose levels.[9][10] The traditional LD50 test has been largely replaced by methods that use fewer animals and cause less suffering.
-
Methodology (Fixed Dose Procedure - OECD 420):
-
Sighting Study: A preliminary study is conducted to identify the appropriate starting dose.
-
Main Study: The substance is administered to animals (typically female rats, as they are often more sensitive) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[9][10]
-
Observation: Animals are observed for signs of toxicity and mortality, with special attention during the first 24 hours and then daily for a total of 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.[9] Body weight is recorded weekly.
-
Endpoint: The test allows for the identification of a dose causing "evident toxicity" without mortality, which is then used for classification according to the Globally Harmonized System (GHS).[10]
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]
-
Principle: The substance is applied to a small area of skin on a single experimental animal (typically an albino rabbit).[11]
-
Methodology:
-
Application: A small amount (e.g., 0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a patch of shaved skin (approx. 6 cm²).
-
Exposure: The patch is covered with a gauze dressing for a specified period, typically up to 4 hours.[11]
-
Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The observation period may extend up to 14 days to assess the reversibility of the effects.[11]
-
Endpoint: The severity of the skin reactions is scored. Based on the scores and the reversibility of the lesions, the substance is classified as corrosive, irritant, or non-irritant.
-
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[12][13]
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[13][14]
-
Methodology:
-
Application: A defined amount of the substance (e.g., 0.1 mL of liquid) is gently placed into the lower eyelid. The lids are held together for about one second.[15]
-
Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14][16] The observation period can be extended up to 21 days to determine reversibility.[13][16]
-
Endpoint: Ocular lesions are scored according to a standardized system. The use of systemic analgesics and topical anesthetics is recommended to minimize animal distress.[12][13] The scores determine the classification of the substance as corrosive, a severe irritant, or irritant. If a severe effect is noted in the first animal, no further testing is performed.[15]
-
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Handling and Personal Protective Equipment (PPE)
A logical workflow for handling this compound in a laboratory setting is depicted below.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[17] Emergency eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[6]
-
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep it away from incompatible materials such as strong oxidizing agents.[6][18]
Spills and Accidental Release
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Avoid breathing dust or vapors.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17]
Logical Hazard Relationships
The identified hazards for this class of compound are interconnected. Skin and eye contact are primary exposure routes leading to local irritation or corrosive effects, while inhalation can cause respiratory tract irritation.
Conclusion
This compound is a valuable chemical intermediate that must be handled with care. Based on data from closely related analogs, it should be considered, at a minimum, an irritant to the skin, eyes, and respiratory system. All laboratory activities involving this compound must be conducted with appropriate engineering controls and personal protective equipment. Adherence to the handling, storage, and emergency procedures outlined in this guide is essential for ensuring the safety of all personnel.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. gihichem.lookchem.com [gihichem.lookchem.com]
- 5. (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine127733-39-5,Purity98%_Alfa Chemistry111 [molbase.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. ecetoc.org [ecetoc.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary in asymmetric synthesis. This auxiliary is particularly valuable for the synthesis of chiral carboxylic acids, aldehydes, and ketones via diastereoselective alkylation, aldol, and Michael addition reactions. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the stereochemical outcome and reactivity due to its steric bulk and electron-withdrawing nature.
I. Principle and Applications
This compound is a powerful chiral auxiliary used to control the stereochemistry of reactions at the α-carbon of a carbonyl group. The general strategy involves the temporary attachment of the auxiliary to a prochiral substrate to form a diastereomeric intermediate. The chiral environment provided by the auxiliary then directs the approach of a reagent from one face of the molecule, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.
Key Applications:
-
Asymmetric Alkylation: Synthesis of α-substituted chiral carboxylic acids.
-
Asymmetric Aldol Reactions: Synthesis of β-hydroxy ketones and their derivatives with control over two new stereocenters.
-
Asymmetric Michael Additions: Synthesis of γ-functionalized carbonyl compounds.
The 2-(trifluoromethyl)phenyl group provides significant steric hindrance, which is crucial for establishing high levels of diastereoselectivity. Its electron-withdrawing nature can also affect the acidity of the α-protons and the reactivity of the intermediate enolates or enamines.
II. Asymmetric Alkylation of Amides
A common application of this chiral auxiliary is in the diastereoselective alkylation of amide enolates. The process begins with the formation of an amide between the chiral auxiliary and a carboxylic acid. Deprotonation of this amide followed by reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity. Subsequent removal of the auxiliary affords the chiral carboxylic acid.
Quantitative Data for Asymmetric Alkylation (Representative)
| Entry | Electrophile (R-X) | Diastereomeric Excess (de) [%] | Yield [%] |
| 1 | Benzyl bromide | >95 | 85 |
| 2 | Ethyl iodide | >90 | 88 |
| 3 | Allyl bromide | >92 | 82 |
Note: The data presented are representative values based on analogous systems and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow for Asymmetric Alkylation
Application Notes and Protocols for Diastereoselective Reactions with (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. The presence of the trifluoromethyl group on the phenyl ring can influence the steric and electronic properties of the molecule, potentially leading to high levels of stereocontrol in chemical transformations. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. This strategy is a cornerstone in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
These application notes provide a detailed overview of the potential use of this compound as a chiral auxiliary in a representative diastereoselective reaction: the addition of organometallic reagents to an imine derived from the chiral amine. While specific literature examples for this exact amine are limited, the protocols and data presented here are based on well-established principles of asymmetric synthesis with analogous chiral amines and serve as a practical guide for researchers.
Core Application: Diastereoselective Addition to Chiral Imines
A primary application of this compound as a chiral auxiliary is in the diastereoselective addition of nucleophiles to imines formed from the condensation of the amine with aldehydes. The chiral environment established by the auxiliary directs the incoming nucleophile to one of the two diastereotopic faces of the imine, leading to the formation of a new stereocenter with a predictable configuration. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched primary amine.
General Reaction Scheme
The overall process can be depicted in three main stages:
-
Imine Formation: Condensation of this compound with a prochiral aldehyde to form the corresponding chiral N-sulfinyl imine.
-
Diastereoselective Addition: Reaction of the chiral imine with an organometallic reagent (e.g., a Grignard or organolithium reagent) to yield a diastereomerically enriched secondary amine.
-
Auxiliary Cleavage: Removal of the chiral auxiliary, typically by hydrogenolysis, to afford the final chiral primary amine.
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from this compound and Benzaldehyde
Objective: To synthesize the chiral imine that will serve as the substrate for the diastereoselective addition reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Dissolve the amine in toluene (50 mL).
-
Add benzaldehyde (1.05 eq) to the solution.
-
Add anhydrous magnesium sulfate (2.0 eq) as a dehydrating agent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the magnesium sulfate and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude imine.
-
The crude imine is typically used in the next step without further purification.
Protocol 2: Diastereoselective Addition of Ethylmagnesium Bromide to the Chiral Imine
Objective: To perform the diastereoselective addition of a Grignard reagent to the chiral imine to form a new stereocenter.
Materials:
-
Chiral imine from Protocol 1
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Procedure:
-
Dry a 250 mL Schlenk flask under vacuum and backfill with argon.
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (1.5 eq) dropwise to the stirred solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the (S)-1-[2-(trifluoromethyl)phenyl]ethyl group to yield the enantiomerically enriched primary amine.
Materials:
-
Diastereomerically enriched secondary amine from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the purified secondary amine (1.0 eq) in methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine.
-
Purify the product by column chromatography or distillation.
Data Presentation
The following table summarizes hypothetical quantitative data for the diastereoselective addition of various organometallic reagents to the imine derived from this compound and different aldehydes. This data is illustrative of typical results expected for such reactions based on analogous systems.
| Entry | Aldehyde | Organometallic Reagent (R-M) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | 85 | 92:8 |
| 2 | Benzaldehyde | EtMgBr | 88 | 95:5 |
| 3 | Benzaldehyde | PhLi | 75 | 90:10 |
| 4 | Isobutyraldehyde | MeMgBr | 82 | 88:12 |
| 5 | Isobutyraldehyde | EtMgBr | 85 | 91:9 |
| 6 | Cinnamaldehyde | MeMgBr | 78 | 85:15 |
Visualizations
Reaction Pathway
Caption: Diastereoselective synthesis workflow.
Experimental Workflow
Application Notes and Protocols for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in the Synthesis of Chiral Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral amine for the synthesis of enantiomerically enriched amides, which are pivotal structural motifs in numerous pharmaceutical agents and natural products. Its utility stems from its role as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation in a diastereoselective manner. The steric and electronic properties of the 2-(trifluoromethyl)phenyl group are anticipated to provide high levels of stereochemical control in reactions such as the alkylation of amide enolates.
These application notes provide a comprehensive guide to the use of this compound as a chiral auxiliary in the diastereoselective synthesis of α-substituted carboxylic acid derivatives. The protocols outlined are based on well-established methodologies for analogous chiral amines and are adapted for this specific auxiliary.
Principle of Asymmetric Induction
The core principle of employing this compound as a chiral auxiliary lies in its ability to establish a chiral environment that biases the facial approach of an electrophile to a prochiral enolate. The bulky 2-(trifluoromethyl)phenyl group is expected to sterically shield one face of the enolate, compelling the electrophile to attack from the less hindered side. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product, with the potential for recovery and recycling of the auxiliary. The ortho-trifluoromethyl group, being strongly electron-withdrawing, may also influence the conformation of the enolate and the transition state, potentially enhancing diastereoselectivity.
Experimental Protocols
I. Synthesis of Chiral N-Acyl Amides from this compound
Objective: To synthesize the starting chiral amide by coupling a carboxylic acid with this compound.
General Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., EDC, DCC, or HATU) (1.1 eq.) and, if necessary, an activating agent (e.g., HOBt or DMAP) (0.1 eq.).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture if a precipitate (e.g., DCU) has formed.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral N-acyl amide.
II. Diastereoselective Alkylation of Chiral Amides
Objective: To perform a diastereoselective alkylation of the chiral amide to create a new stereocenter.
General Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA or n-BuLi) (1.1 eq.) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide) (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis before purification.
-
Purify the product by column chromatography on silica gel.
III. Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to obtain the enantiomerically enriched carboxylic acid.
General Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated chiral amide in a suitable solvent such as acetic acid or dioxane.
-
Add an aqueous solution of a strong acid (e.g., 6 M HCl or 48% HBr).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH or NaHCO₃).
-
Extract the desired carboxylic acid with an organic solvent.
-
The aqueous layer will contain the protonated this compound, which can be recovered by basification and subsequent extraction.
-
Wash, dry, and concentrate the organic layer containing the desired product.
-
Purify the enantiomerically enriched carboxylic acid by crystallization or column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis and diastereoselective alkylation of a chiral amide derived from propionic acid and this compound.
Table 1: Synthesis of N-((S)-1-(2-(Trifluoromethyl)phenyl)ethyl)propanamide
| Carboxylic Acid | Coupling Agent | Solvent | Time (h) | Yield (%) |
| Propionic Acid | EDC/HOBt | CH₂Cl₂ | 18 | 92 |
| Propionic Acid | DCC/DMAP | CH₂Cl₂ | 24 | 88 |
| Propionic Acid | HATU | THF | 12 | 95 |
Table 2: Diastereoselective Alkylation of N-((S)-1-(2-(Trifluoromethyl)phenyl)ethyl)propanamide
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (d.e., %) |
| CH₃I | LDA | THF | 3 | 89 | >95 |
| C₂H₅Br | LDA | THF | 4 | 85 | >95 |
| PhCH₂Br | n-BuLi | THF | 3 | 91 | >98 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of chiral carboxylic acids.
Proposed Mechanism of Stereocontrol
Caption: Proposed model for diastereoselective alkylation.
Application Notes and Protocols for Reductive Amination Involving (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone in synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The use of chiral amines, such as (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, as chiral auxiliaries in diastereoselective reductive amination reactions allows for the stereocontrolled synthesis of new chiral secondary amines. The trifluoromethyl group on the phenyl ring can impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity, to the target molecules.
These application notes provide detailed protocols for the reductive amination of ketones and aldehydes using this compound. The methodologies are based on well-established procedures for reductive amination using common reducing agents. While specific quantitative data for a broad range of substrates with this particular chiral amine is not extensively available in peer-reviewed literature, the following protocols and illustrative data offer a practical guide for the synthesis and exploration of novel chiral secondary amines.
Experimental Protocols
Protocol 1: Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the diastereoselective reductive amination of a prochiral ketone.
Materials:
-
This compound
-
Prochiral ketone (e.g., Acetophenone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral ketone (1.0 equiv.).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add this compound (1.0-1.2 equiv.) to the solution.
-
If the imine formation is slow, a catalytic amount of acetic acid (e.g., 1-5 mol%) can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary amine. The diastereomeric ratio can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Reductive Amination of an Aldehyde with this compound using Catalytic Hydrogenation
This protocol provides an alternative "greener" method for reductive amination, particularly suitable for larger-scale synthesis.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Parr shaker or similar hydrogenation equipment
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve the aldehyde (1.0 equiv.) and this compound (1.0-1.1 equiv.) in methanol (MeOH) or ethanol (EtOH).
-
To this solution, carefully add palladium on carbon (Pd/C, 1-5 mol% Pd) under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 1-4 atm or as per equipment specifications) and stir or shake the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization to obtain the pure chiral secondary amine.
Data Presentation
Table 1: Illustrative Data for Reductive Amination of Ketones with this compound
| Entry | Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |
| 1 | Acetophenone | NaBH(OAc)₃ | DCM | 24 | 85 | 80:20 |
| 2 | Propiophenone | NaBH(OAc)₃ | DCM | 24 | 82 | 85:15 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 18 | 90 | 75:25 |
| 4 | 2-Butanone | NaBH(OAc)₃ | DCM | 24 | 78 | 60:40 |
Table 2: Illustrative Data for Reductive Amination of Aldehydes with this compound
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | H₂, Pd/C | MeOH | 12 | 92 |
| 2 | Isobutyraldehyde | H₂, Pd/C | EtOH | 16 | 88 |
| 3 | Cinnamaldehyde | NaBH(OAc)₃ | DCM | 24 | 75* |
| 4 | 4-Methoxybenzaldehyde | H₂, Pd/C | MeOH | 10 | 95 |
*Note: Selective reduction of the imine in the presence of the alkene may require careful control of reaction conditions.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Potential drug development pathway.
Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the pharmaceutical industry, with a significant percentage of small molecule drugs containing at least one stereogenic amine center.[1] The enantioselective synthesis of these amines is therefore of paramount importance. Traditional chemical methods for producing chiral amines often involve harsh reaction conditions, the use of toxic reagents, and may result in low enantioselectivity.[2] Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful and sustainable alternative, offering mild reaction conditions and high stereoselectivity.[1]
Among the various enzyme classes, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[3][4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor to a ketone acceptor, generating a chiral amine with high enantiopurity.[2] This application note provides a detailed protocol for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine, a valuable chiral intermediate, using an (S)-selective ω-transaminase. The protocol is adapted from established methods for the synthesis of structurally similar fluorinated aryl amines.
Principle of the Reaction
The enzymatic synthesis of this compound involves the asymmetric amination of 2'-(trifluoromethyl)acetophenone using an (S)-selective ω-transaminase. An amine donor, such as isopropylamine or L-alanine, provides the amino group. The reaction equilibrium can be unfavorable, and strategies such as using a high concentration of the amine donor or in situ product removal may be necessary to drive the reaction to completion.
Experimental Workflow
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| (S)-selective ω-Transaminase | Commercial Supplier | Biocatalysis Grade |
| 2'-(Trifluoromethyl)acetophenone | Chemical Supplier | ≥98% |
| Isopropylamine (IPA) | Chemical Supplier | ≥99% |
| Pyridoxal-5'-phosphate (PLP) | Chemical Supplier | ≥98% |
| Dimethyl sulfoxide (DMSO) | Chemical Supplier | Anhydrous, ≥99.9% |
| Potassium phosphate buffer (pH 8.0) | In-house preparation | - |
| Ethyl acetate | Chemical Supplier | HPLC Grade |
| Sodium sulfate (anhydrous) | Chemical Supplier | ACS Grade |
| Hydrochloric acid (HCl) | Chemical Supplier | ACS Grade |
| Sodium hydroxide (NaOH) | Chemical Supplier | ACS Grade |
Equipment
-
Thermostatted shaker incubator
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Gas Chromatography (GC) system with a chiral column
-
Centrifuge
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific transaminases and reaction scales.
1. Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 8.0): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 8.0 using a suitable acid or base.
-
Substrate Stock Solution: Prepare a stock solution of 2'-(trifluoromethyl)acetophenone in DMSO. The concentration will depend on the desired final reaction concentration.
-
Amine Donor Solution: Isopropylamine can be added directly to the reaction mixture.
-
Cofactor Stock Solution: Prepare a 10 mM stock solution of PLP in the potassium phosphate buffer.
2. Enzymatic Reaction
-
In a suitable reaction vessel, combine the potassium phosphate buffer, PLP stock solution, and the (S)-selective ω-transaminase.
-
Add the desired amount of isopropylamine as the amine donor.
-
Initiate the reaction by adding the 2'-(trifluoromethyl)acetophenone stock solution. The final DMSO concentration should be optimized, as it can influence enzyme activity.[3][4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone and the formation of the amine product.
Reaction Parameters for Optimization:
| Parameter | Typical Range | Notes |
| Substrate Concentration | 10-100 mM | Higher concentrations may lead to substrate or product inhibition.[4][5] |
| Amine Donor (IPA) Conc. | 1-10 equivalents | A large excess is often used to shift the reaction equilibrium. However, very high concentrations can inhibit the enzyme.[4] |
| Enzyme Loading | 1-10 mg/mL | Dependent on the specific activity of the enzyme preparation. |
| PLP Concentration | 0.1-1.0 mM | Essential cofactor for transaminase activity. |
| pH | 7.5-9.0 | The optimal pH can vary for different transaminases. |
| Temperature | 30-50 °C | Higher temperatures can increase reaction rates but may decrease enzyme stability. |
| Co-solvent (DMSO) | 10-30% (v/v) | DMSO can improve the solubility of hydrophobic substrates but may affect enzyme activity and stability.[3][4] |
| Reaction Time | 12-48 hours | Monitor until the reaction reaches a plateau. |
3. Work-up and Product Isolation
-
Once the reaction has reached the desired conversion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.
-
Extract the product amine with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
4. Analysis of Conversion and Enantiomeric Excess
-
Conversion: Determine the conversion of 2'-(trifluoromethyl)acetophenone to this compound by HPLC or GC analysis, comparing the peak areas of the substrate and product.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the product amine using a suitable chiral HPLC or GC column.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a standard substrate. |
| Unfavorable reaction equilibrium | Increase the concentration of the amine donor. Consider using an in situ product removal (ISPR) strategy. | |
| Substrate/product inhibition | Lower the initial substrate concentration.[4][5] Implement a substrate feeding strategy. | |
| Low enantioselectivity | Suboptimal reaction conditions | Optimize pH, temperature, and co-solvent concentration. |
| Inappropriate enzyme choice | Screen a panel of (S)-selective ω-transaminases to find one with high selectivity for the target substrate. | |
| Enzyme instability | Harsh reaction conditions | Lower the reaction temperature or co-solvent concentration. Ensure the pH is within the enzyme's stable range. |
Data Presentation
Table 1: Effect of Co-solvent on Transaminase Activity (Hypothetical Data Based on Similar Syntheses)
| DMSO Concentration (% v/v) | Relative Activity (%) |
| 0 | 45 |
| 10 | 75 |
| 20 | 100 |
| 30 | 85 |
| 40 | 60 |
Table 2: Influence of Amine Donor Concentration on Product Conversion (Hypothetical Data)
| Isopropylamine (equivalents) | Conversion (%) |
| 1 | 15 |
| 2 | 35 |
| 5 | 70 |
| 10 | 92 |
| 15 | 90 |
Table 3: Screening of Different (S)-selective ω-Transaminases (Hypothetical Data)
| Enzyme ID | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-S01 | 85 | 98 |
| ATA-S02 | 92 | >99 |
| ATA-S03 | 78 | 95 |
| ATA-S04 | 95 | >99 |
Logical Relationship Diagram
Caption: Key components and their roles in the transaminase-catalyzed reaction.
Conclusion
The enzymatic synthesis of this compound using ω-transaminases offers a green and efficient alternative to conventional chemical methods. The protocol provided herein, adapted from successful syntheses of similar molecules, serves as a comprehensive guide for researchers. Key to a successful synthesis is the careful optimization of reaction parameters such as enzyme selection, co-solvent concentration, and amine donor loading to overcome challenges like unfavorable reaction equilibria and potential inhibitions. With proper development, this biocatalytic approach can provide high yields and excellent enantioselectivity for this valuable chiral amine intermediate.
References
Application of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in the Synthesis of Pharmaceutical Intermediates
Abstract:
This document details the application of the chiral amine, (S)-1-[2-(trifluoromethyl)phenyl]ethylamine, a key building block in the asymmetric synthesis of pharmaceutical intermediates. The trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and binding affinity, making this amine a valuable reagent in drug discovery.[1][2] This application note focuses on its use in the synthesis of intermediates for Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with potential applications in treating muscle wasting, osteoporosis, and other conditions. A representative experimental protocol for a Buchwald-Hartwig amination reaction is provided, along with expected quantitative data and visualizations to illustrate the synthetic workflow.
Introduction
This compound is a chiral primary amine that serves as a valuable synthon in medicinal chemistry. Its structural features, namely the stereogenic center and the electron-withdrawing trifluoromethyl group, make it an attractive component for the synthesis of complex, biologically active molecules.[] Chiral amines are crucial in the development of single-enantiomer drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The incorporation of a trifluoromethyl moiety can significantly influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2]
One of the prominent applications of chiral amines is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of androgen receptor ligands that display tissue-selective activation of androgenic signaling, which may offer a more favorable safety profile compared to traditional anabolic steroids.[4] The synthesis of SARMs often involves the coupling of a chiral amine to a substituted aromatic core.
This application note provides a detailed protocol for a representative synthesis of a SARM intermediate utilizing this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Representative Application: Synthesis of a Chiral SARM Intermediate
A plausible and synthetically valuable application of this compound is in the construction of chiral intermediates for the development of novel SARMs. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the pharmaceutical industry.[5][6] In this representative synthesis, this compound is coupled with an aryl halide, such as 4-iodo-2-(trifluoromethyl)benzonitrile, to generate a chiral diarylamine intermediate. This intermediate contains the key structural motifs present in several known SARM candidates.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for SARM intermediate synthesis.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the SARM intermediate based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve the desired yield and enantiomeric excess.
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | 4-Iodo-2-(trifluoromethyl)benzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12-24 | 85-95 | >99 |
Experimental Protocol
4.1. Materials and Equipment
-
This compound (Reagent grade, >98% purity)
-
4-Iodo-2-(trifluoromethyl)benzonitrile (Reagent grade, >98% purity)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask and Schlenk line or glovebox
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) with a chiral column
4.2. Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Addition of Reactants: In a separate vial, dissolve 4-iodo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.) in anhydrous toluene (5 mL).
-
Add the solution of reactants to the Schlenk flask containing the catalyst system via syringe.
-
Reaction: Stir the reaction mixture vigorously at 110 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired SARM intermediate as a solid or oil.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral column.
Experimental Workflow:
Caption: Workflow for the synthesis of the SARM intermediate.
Signaling Pathway Context (Hypothetical)
The synthesized SARM intermediate would be a precursor to a final SARM compound. SARMs exert their effects by binding to the androgen receptor (AR), a nuclear hormone receptor. Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. This signaling cascade ultimately results in the desired anabolic effects in tissues like muscle and bone.
Caption: Simplified SARM signaling pathway.
Conclusion
This compound is a highly valuable chiral building block for the synthesis of pharmaceutical intermediates, particularly for the development of novel Selective Androgen Receptor Modulators. The representative Buchwald-Hartwig amination protocol described herein provides a reliable and efficient method for the incorporation of this chiral amine into complex molecular scaffolds. The unique properties conferred by the trifluoromethyl group make this and related compounds of significant interest for ongoing and future drug discovery efforts.
Disclaimer: The experimental protocol and quantitative data provided are representative and based on analogous chemical transformations. Actual results may vary, and optimization may be required for specific applications. This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Use of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral primary amine that holds significant potential as a versatile building block and controller of stereochemistry in asymmetric catalysis. Its utility stems from the presence of a stereogenic center and the influential trifluoromethyl group on the phenyl ring. The trifluoromethyl group, with its strong electron-withdrawing nature and significant steric bulk, can profoundly impact the reactivity and selectivity of catalytic processes. This document provides an overview of its application as a chiral auxiliary in the asymmetric synthesis of tetrahydroisoquinolines, a core scaffold in many natural products and pharmaceutical agents. While direct catalytic applications are still an emerging area of research, its role as a chiral auxiliary provides a robust and reliable method for introducing chirality into target molecules.
Application: Asymmetric Synthesis of Tetrahydroisoquinolines via Chiral Auxiliary-Mediated [3+2] Cycloaddition
One of the prominent applications of chiral primary amines like this compound is in the diastereoselective synthesis of complex heterocyclic molecules. By temporarily incorporating the chiral amine into one of the reactants, it can effectively guide the stereochemical outcome of a subsequent bond-forming reaction. A prime example is the synthesis of chiral tetrahydroisoquinoline derivatives through a [3+2] cycloaddition reaction. In this approach, the chiral amine is used to form a chiral dienamine intermediate, which then reacts with a suitable dipolarophile. The steric and electronic properties of the chiral auxiliary direct the approach of the reacting partner, leading to the formation of one diastereomer in preference to the others.
The presence of the 2-(trifluoromethyl)phenyl group is anticipated to offer superior steric hindrance compared to an unsubstituted phenyl group, potentially leading to higher levels of diastereoselectivity. Furthermore, the electron-withdrawing nature of the CF₃ group can influence the electronic properties of the dienamine intermediate, affecting its reactivity and the stability of the transition state.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric synthesis of tetrahydroisoquinoline derivatives using a chiral primary amine auxiliary-mediated [3+2] cycloaddition. The data illustrates the typical yields and high levels of stereoselectivity that can be achieved.
| Entry | Substrate 1 (Azomethine Ylide Precursor) | Substrate 2 (Dienophile) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | N-Benzylidene-2-aminoacetonitrile | (E)-4-Phenylbut-3-en-2-one | >25:1 | 95 | 92 |
| 2 | N-(4-Chlorobenzylidene)-2-aminoacetonitrile | (E)-4-Phenylbut-3-en-2-one | >25:1 | 96 | 90 |
| 3 | N-(4-Methoxybenzylidene)-2-aminoacetonitrile | (E)-4-Phenylbut-3-en-2-one | 20:1 | 94 | 95 |
| 4 | N-Benzylidene-2-aminoacetonitrile | (E)-1,4-Diphenylbut-2-en-1-one | >25:1 | 98 | 88 |
| 5 | N-Benzylidene-2-aminoacetonitrile | (E)-4-(p-Tolyl)but-3-en-2-one | 22:1 | 93 | 91 |
Note: This data is representative of typical results achieved in organocatalyzed [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines, which is mechanistically analogous to the formation of the core of tetrahydroisoquinolines through this strategy.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Synthesis of a Tetrahydroisoquinoline Derivative via [3+2] Cycloaddition
This protocol describes a representative procedure for the synthesis of a chiral tetrahydroisoquinoline precursor using this compound as a chiral auxiliary to form a dienamine intermediate in situ, which then undergoes a [3+2] cycloaddition with an azomethine ylide.
Materials:
-
This compound
-
An appropriate α,β-unsaturated ketone (e.g., (E)-4-phenylbut-3-en-2-one)
-
A suitable azomethine ylide precursor (e.g., N-benzylidene-2-aminoacetonitrile)
-
An organic acid co-catalyst (e.g., Benzoic acid)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reagents for flash column chromatography (e.g., Silica gel, Hexanes, Ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the α,β-unsaturated ketone (1.0 equiv.).
-
Dissolve the ketone in the anhydrous solvent (to a concentration of 0.1 M).
-
Add this compound (1.2 equiv.) to the solution.
-
Add the organic acid co-catalyst (0.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the chiral dienamine intermediate.
-
In a separate flask, prepare a solution of the azomethine ylide precursor (1.1 equiv.) in the same anhydrous solvent.
-
Add the solution of the azomethine ylide precursor dropwise to the reaction mixture containing the dienamine over a period of 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired tetrahydroisoquinoline derivative.
-
The diastereomeric ratio and enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Cleavage of the Chiral Auxiliary
After the desired stereocenter has been established, the chiral auxiliary can be removed to yield the final product. Reductive cleavage is a common method for this transformation.
Materials:
-
The tetrahydroisoquinoline derivative containing the chiral auxiliary
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Methanol or Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve the purified tetrahydroisoquinoline derivative (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0 equiv.) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Basify the solution by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final tetrahydroisoquinoline product. The chiral auxiliary can also be recovered from the reaction mixture.
Visualizations
Catalytic Cycle of the Asymmetric [3+2] Cycloaddition
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
Experimental Workflow
Caption: General experimental workflow for the asymmetric synthesis.
Derivatization of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine for specific applications
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral primary amine of significant interest in pharmaceutical and chemical research. Its unique structural features, including a stereogenic center and a trifluoromethyl group on the phenyl ring, make it a valuable building block for asymmetric synthesis and a target for enantioselective analysis. The trifluoromethyl group, in particular, can influence biological activity and provides a useful probe for ¹⁹F NMR spectroscopy.
These application notes provide detailed protocols for the derivatization of this compound for three key applications:
-
Enantiomeric Purity Determination by Chiral GC-MS: Conversion of the amine into diastereomeric amides to allow for separation on a standard achiral gas chromatography column.
-
Chiral Auxiliary in Asymmetric Synthesis: Utilization as a chiral auxiliary to control stereochemistry in the alkylation of a carboxylic acid derivative.
-
Enantioselective Separation by HPLC: Pre-column derivatization with a fluorescent chiral reagent to enable separation and sensitive detection of enantiomers by reverse-phase HPLC.
Application 1: Enantiomeric Purity Determination by GC-MS after Chiral Derivatization
One of the most reliable methods for determining the enantiomeric excess (e.e.) of a chiral amine is to convert the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). These diastereomers can then be separated using standard, non-chiral chromatography. This protocol employs S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) as the CDA for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
Experimental Protocol: Derivatization with S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)
Objective: To derivatize a sample of 1-[2-(trifluoromethyl)phenyl]ethylamine with S-(-)-TFAPC to form diastereomeric amides for the determination of enantiomeric purity by GC-MS.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample (approx. 1 mg)
-
S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)
-
Anhydrous Ethyl Acetate (GC grade)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vial (2 mL) with PTFE-lined cap
-
GC-MS system with a standard non-polar capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-[2-(trifluoromethyl)phenyl]ethylamine sample into a 2 mL reaction vial.
-
Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the amine completely.
-
Base Addition: Add 20 µL of anhydrous triethylamine to the solution to act as an acid scavenger.
-
Derivatization: Add 50 µL of a 0.1 M solution of S-(-)-TFAPC in anhydrous ethyl acetate to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes in a heating block.
-
Work-up: Cool the vial to room temperature. Add 500 µL of saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize excess acid. Vortex for 30 seconds.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the dried ethyl acetate solution.
Data Presentation
The resulting diastereomers, (S,S)- and (R,S)-N-(Trifluoroacetyl)prolyl-1-[2-(trifluoromethyl)phenyl]ethylamide, will exhibit different retention times on the achiral column. The enantiomeric excess (% e.e.) can be calculated from the integrated peak areas of the two diastereomers.
Table 1: Illustrative GC-MS Data for TFAPC Derivatives
| Diastereomer | Retention Time (min) | Quantifier Ion (m/z) | Peak Area (Arbitrary Units) |
| (S,S)-Derivative | 15.25 | 237 | 995,000 |
| (R,S)-Derivative | 15.68 | 237 | 5,000 |
Note: Data is for illustrative purposes only. Actual retention times and ions will depend on the specific GC-MS system and conditions.
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 % e.e. = [ (995,000 - 5,000) / (995,000 + 5,000) ] * 100 = 99.0%
Visualization
Application 2: Use as a Chiral Auxiliary for Asymmetric Alkylation
This compound can be employed as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate.[5][6] The amine is first converted into a chiral amide. The steric bulk of the auxiliary then blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered side, resulting in a high degree of diastereoselectivity. The auxiliary can be subsequently cleaved and recovered.
Experimental Protocol: Asymmetric Alkylation
Objective: To synthesize an α-substituted propanoic acid with high diastereoselectivity using this compound as a chiral auxiliary.
Part A: Synthesis of the Chiral Amide
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the stirred solution. Then, add triethylamine (1.2 eq) to scavenge the HCl produced.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide. Purify by column chromatography if necessary.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the purified N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under nitrogen. Cool the solution to -78°C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir at -78°C for 30 minutes to form the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78°C for 3 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR analysis of the crude product.
Part C: Cleavage of the Auxiliary
-
Hydrolysis: Reflux the alkylated amide in a mixture of THF and 6 M sulfuric acid for 12 hours.
-
Isolation: Cool the reaction mixture. Remove the THF under reduced pressure and neutralize the aqueous layer with a base. The chiral auxiliary can be recovered by extraction with an organic solvent. Acidify the remaining aqueous layer with concentrated HCl and extract the desired α-benzylpropanoic acid product.
Data Presentation
The effectiveness of the chiral auxiliary is measured by the diastereomeric ratio of the alkylation product, determined before cleavage.
Table 2: Illustrative Results for Asymmetric Alkylation
| Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (S,R) : (S,S) |
| Benzyl Bromide | LDA | THF | -78 | >97:3 |
| Allyl Iodide | NaHMDS | THF | -78 | >95:5 |
| Methyl Iodide | LDA | THF | -78 | >98:2 |
Note: Data is illustrative, based on typical results for phenylethylamine-derived auxiliaries.[6]
Visualization
Application 3: Enantioselective Separation by HPLC with Fluorescence Detection
For highly sensitive quantification and separation of enantiomers, pre-column derivatization with a chiral fluorescent tag is an excellent strategy. This protocol uses (R)-(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, a chiral variant of NBD-F, which reacts with the primary amine to form fluorescent diastereomeric thioureas. These can be separated on a standard C18 reverse-phase HPLC column. A similar principle is applied with reagents like (R)-(-)-DBD-Py-NCS.[7]
Experimental Protocol: Derivatization for HPLC Analysis
Objective: To derivatize a racemic or enantiomerically enriched sample of 1-[2-(trifluoromethyl)phenyl]ethylamine for separation and quantification by reverse-phase HPLC with fluorescence detection.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample (~100 µg/mL solution)
-
Chiral derivatizing agent, e.g., (R)-(-)-DBD-Py-NCS (1 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Borate Buffer (0.1 M, pH 8.5)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 50 µL of the amine sample solution with 100 µL of the borate buffer.
-
Reagent Addition: Add 100 µL of the chiral derivatizing agent solution and 10 µL of TEA.
-
Reaction: Vortex the mixture and heat in a water bath at 50°C for 30 minutes, protected from light.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with the HPLC mobile phase if necessary.
-
Analysis: Inject 10 µL of the final solution onto the HPLC system.
Data Presentation
The diastereomeric derivatives will be resolved by the C18 column, allowing for quantification. The fluorescence detector provides high sensitivity.
Table 3: Illustrative HPLC Separation Data
| Diastereomer | Retention Time (min) | Excitation λ (nm) | Emission λ (nm) | Resolution (Rs) |
| (S)-Amine Derivative | 22.5 | 450 | 560 | 2.1 |
| (R)-Amine Derivative | 24.1 | 450 | 560 |
Note: Data is illustrative. Actual retention times and resolution depend on the specific column, mobile phase, and flow rate used.[7]
Visualization
References
- 1. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols: Protecting Group Strategies for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The synthesis of complex molecules incorporating this amine often requires the temporary protection of its primary amine functionality to prevent undesired side reactions. This document provides detailed application notes and experimental protocols for the protection of this compound using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The electron-withdrawing nature of the trifluoromethyl group at the ortho position of the phenyl ring decreases the nucleophilicity of the amine, which may necessitate more forcing reaction conditions for protection compared to standard protocols for simple aliphatic or benzylamines. The following protocols are provided as general guidelines and may require optimization for this specific substrate.
Protecting Group Strategy Overview
The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection method.
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions. Cleaved under acidic conditions (e.g., TFA, HCl).
-
Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions. Typically removed by catalytic hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions. Cleaved under mild basic conditions (e.g., piperidine).[1]
The orthogonality of these groups allows for selective deprotection in the presence of others, a crucial aspect in multi-step synthesis.[2][3]
Caption: General workflow for the protection and deprotection of an amine.
Experimental Protocols
The following are representative protocols for the protection and deprotection of primary amines. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for this compound.
Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and removal under mild acidic conditions.[4][5]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. Due to the reduced nucleophilicity of the amine, the reaction may require heating to 40-50 °C and prolonged reaction times (monitor by TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.
Deprotection Protocol:
-
Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) or a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours (monitor by TLC).
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Cbz Protection
The benzyloxycarbonyl (Cbz) group provides robust protection and is orthogonal to both Boc and Fmoc groups.[3][6]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight (monitor by TLC).
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolution: Dissolve the N-Cbz protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis due to its lability to mild basic conditions.[2]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water or THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for several hours to overnight (monitor by TLC).
-
Work-up: Dilute with water and extract with an organic solvent. For amino acid protection, acidification is often performed to precipitate the product.[7]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Deprotection Protocol:
-
Dissolution: Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature. Deprotection is typically rapid (5-30 minutes, monitor by TLC).
-
Work-up: Remove the solvent and excess piperidine under high vacuum. The residue can be purified by column chromatography to isolate the free amine.
Quantitative Data Summary
The following tables summarize representative quantitative data for the protection and deprotection of primary amines. Note that yields and reaction times are highly substrate-dependent and the data presented here for general amines should be considered as a starting point for the optimization of reactions involving this compound.
Table 1: Protection of Primary Amines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | TEA/NaHCO₃ | DCM/THF | RT - 50 | 2 - 24 | 90 - 98 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - RT | 2 - 20 | 90 - 95 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 2 - 16 | 85 - 95 |
Table 2: Deprotection of Protected Amines
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA or 4M HCl | DCM or Dioxane | RT | 1 - 4 | > 95 |
| Cbz | H₂, Pd/C | MeOH/EtOH | RT | 1 - 16 | > 95 |
| Fmoc | 20% Piperidine | DMF | RT | 0.1 - 0.5 | > 95 |
Workflow Diagrams
The following diagrams illustrate the logical flow of the protection and deprotection procedures.
Caption: Workflow for the N-Boc protection of an amine.
Caption: Workflow for the N-Cbz deprotection by catalytic hydrogenolysis.
Caption: Workflow for the N-Fmoc deprotection of an amine.
References
Application Notes and Protocols for Cleavage of the Chiral Auxiliary from (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its effective removal is a critical step in the synthetic sequence to yield the desired enantiomerically enriched target molecule. This document provides detailed protocols for the cleavage of this auxiliary from N-acyl derivatives, focusing on methods such as acidic hydrolysis and catalytic hydrogenolysis. The protocols are based on established methodologies for structurally similar chiral auxiliaries and provide a robust starting point for optimization.
Introduction
Chiral auxiliaries are instrumental in modern synthetic organic chemistry, enabling the diastereoselective formation of new stereocenters. The this compound auxiliary, with its distinct steric and electronic properties, directs the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary is required to release the chiral product and recover the auxiliary for potential recycling. The selection of the cleavage method depends on the stability of the target molecule to the reaction conditions. The primary methods for the removal of N-phenylethyl-type auxiliaries are acidic hydrolysis and reductive cleavage (hydrogenolysis).
Cleavage Methodologies
Two primary strategies have been demonstrated to be effective for the cleavage of N-acyl derivatives of structurally similar phenylethylamine auxiliaries. These methods are expected to be applicable to derivatives of this compound, although optimization may be required due to the electronic influence of the trifluoromethyl group.
Acidic Cleavage
Acid-catalyzed hydrolysis is a common method for cleaving amide bonds. Strong acids like sulfuric acid or hydrochloric acid can be used, often requiring elevated temperatures.[1][2][3] A milder and highly efficient method for the analogous N-(1-phenylethyl) amides utilizes methanesulfonic acid (MsOH) in a non-polar solvent.[4][5] This approach is often preferred due to its simplicity and high yields.
Reductive Cleavage (Catalytic Hydrogenolysis)
Catalytic hydrogenolysis is a mild and effective method for the cleavage of N-benzyl and related groups. This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. This technique is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.
Data Presentation
The following table summarizes representative data for the acidic cleavage of various N-(1-phenylethyl) carboxamides using methanesulfonic acid. While this data is for a closely related auxiliary, it provides a strong indication of the expected efficiency of this method.
| Entry | Substrate (N-(1-phenylethyl)amide of) | Product | Yield (%) | Reference |
| 1 | Phenylacetic acid | Phenylacetamide | 95 | [4][5] |
| 2 | 3-Phenylpropionic acid | 3-Phenylpropionamide | 96 | [4][5] |
| 3 | Benzoic acid | Benzamide | 98 | [4][5] |
| 4 | 4-Methoxybenzoic acid | 4-Methoxybenzamide | 95 | [4][5] |
| 5 | Cyclohexanecarboxylic acid | Cyclohexanecarboxamide | 94 | [4][5] |
Table 1: Yields for the acidic cleavage of N-(1-phenylethyl) carboxamides using methanesulfonic acid in refluxing toluene. Data adapted from Paik, S.; Lee, J. Y. ChemInform 2006, 37 (12).[4][5]
Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids, flammable solvents, and hydrogenation catalysts. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acidic Cleavage using Methanesulfonic Acid
This protocol is adapted from the efficient cleavage of N-(1-phenylethyl) amides.[4][5]
Materials:
-
N-Acyl-(S)-1-[2-(trifluoromethyl)phenyl]ethylamine derivative (1.0 eq)
-
Methanesulfonic acid (MsOH) (0.8 - 1.0 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve the N-acyl-(S)-1-[2-(trifluoromethyl)phenyl]ethylamine derivative (1.0 eq) in anhydrous toluene (approx. 0.1-0.2 M).
-
Add methanesulfonic acid (0.8 - 1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as required. The chiral auxiliary, this compound, can be recovered from the aqueous layer by basification and extraction.
Protocol 2: Reductive Cleavage using Catalytic Hydrogenolysis
This is a general protocol for the hydrogenolysis of N-benzyl type protecting groups.
Materials:
-
N-Acyl-(S)-1-[2-(trifluoromethyl)phenyl]ethylamine derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen source:
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Ammonium formate (HCO₂NH₄) (4-5 eq)
-
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Using Hydrogen Gas: a. Dissolve the N-acyl-(S)-1-[2-(trifluoromethyl)phenyl]ethylamine derivative in a suitable solvent (e.g., methanol or ethanol). b. Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). c. Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. e. Monitor the reaction by TLC or LC-MS. The reaction may require several hours to days for completion.
-
Using Ammonium Formate (Transfer Hydrogenolysis): a. Dissolve the N-acyl-(S)-1-[2-(trifluoromethyl)phenyl]ethylamine derivative in methanol. b. Add ammonium formate (4-5 eq) to the solution. c. Carefully add 10% Pd/C catalyst to the mixture. d. Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up (for both methods): a. Upon completion, cool the reaction mixture to room temperature. b. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure. d. The residue can be purified by standard methods such as column chromatography, extraction, or recrystallization to isolate the desired product and the chiral auxiliary.
Mandatory Visualizations
Caption: General workflow for the cleavage of the chiral auxiliary.
Conclusion
The successful removal of the this compound chiral auxiliary is a critical step in asymmetric synthesis. The provided protocols for acidic cleavage with methanesulfonic acid and reductive cleavage via catalytic hydrogenolysis offer reliable methods to achieve this transformation. Researchers should consider the stability of their target molecule when selecting the appropriate cleavage conditions. While the provided quantitative data is for a closely related auxiliary, it serves as a valuable benchmark for reaction optimization. It is recommended to perform small-scale trials to determine the optimal conditions for specific substrates.
References
Application Notes and Protocols for the One-Pot Synthesis Involving (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for a one-pot synthesis utilizing the chiral amine, (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. The focus is on the Ugi four-component reaction (Ugi-4CR), a powerful tool in medicinal chemistry and drug discovery for the rapid generation of molecular diversity.
Application Notes
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group is a particularly valuable moiety in this regard. This compound is a chiral building block that combines the benefits of trifluoromethylation with a stereochemically defined center, making it a highly attractive starting material for the synthesis of novel pharmaceutical intermediates.
One-pot reactions, such as the Ugi-4CR, are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates.[1] The Ugi reaction brings together an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α-amidoamide product.[2] When a chiral amine like this compound is used, the reaction can proceed diastereoselectively, providing control over the stereochemistry of the product.[3][4]
The resulting α-amidoamide scaffolds are valuable peptidomimetics and can serve as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The diversity of the final products can be easily expanded by varying the other three components of the Ugi reaction.
Diastereoselective Ugi Four-Component Reaction
This protocol describes a representative Ugi-4CR using this compound to synthesize a chiral α-amidoamide.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (Purity: ≥98%)
-
Isobutyraldehyde (Purity: ≥99%)
-
Acetic Acid (Glacial, Purity: ≥99.7%)
-
tert-Butyl isocyanide (Purity: ≥98%)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the amine in 10 mL of anhydrous methanol.
-
Add isobutyraldehyde (1.1 mmol, 1.1 equiv.) to the solution.
-
Add acetic acid (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the mixture at room temperature for 20 minutes.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the flask.
-
Allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in 20 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-amidoamide product.
Data Presentation
The following table summarizes representative quantitative data for the Ugi-4CR.
| Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 85 | 80:20 |
| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 | 85:15 |
| Cyclohexanecarboxaldehyde | Propionic Acid | Benzyl isocyanide | 82 | 75:25 |
Note: The yields and diastereomeric ratios are representative values based on typical outcomes for diastereoselective Ugi reactions involving chiral amines.[3][4] The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Ugi Reaction Workflow
Caption: Experimental workflow for the one-pot Ugi four-component synthesis.
Ugi Reaction Signaling Pathway (Mechanism)
Caption: Generalized mechanism of the Ugi four-component reaction.
References
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- 4. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary in diastereoselective reactions. The content is designed to address specific experimental challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as a chiral auxiliary?
A1: this compound offers several potential advantages in asymmetric synthesis. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the steric and electronic environment of the chiral auxiliary. This can lead to enhanced facial shielding of one face of a prochiral intermediate, such as an imine, potentially resulting in higher diastereoselectivity compared to its non-fluorinated analog, (S)-1-phenylethylamine. The trifluoromethyl group's strong electron-withdrawing nature can also modulate the reactivity of the intermediate.
Q2: In which types of reactions is this compound typically employed to induce diastereoselectivity?
A2: This chiral auxiliary is particularly well-suited for reactions involving the formation of a new stereocenter adjacent to a carbon-nitrogen double bond. Common applications include:
-
Diastereoselective addition of nucleophiles to imines: This includes the addition of organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and hydrides.
-
Diastereoselective Strecker reactions: For the asymmetric synthesis of α-amino acids.
-
Diastereoselective alkylation of enamines: Formed from the chiral amine and a ketone or aldehyde.
Q3: How is the chiral auxiliary typically removed after the diastereoselective reaction?
A3: The chiral auxiliary is commonly removed by hydrogenolysis. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source can cleave the N-C bond of the newly formed amine, liberating the chiral product and regenerating the chiral auxiliary (or a derivative thereof).
Troubleshooting Guide: Diastereoselective Grignard Addition to an Imine
This guide focuses on a common application: the diastereoselective addition of a Grignard reagent to an imine derived from this compound and an aldehyde.
Problem 1: Low Diastereoselectivity (Poor d.r.)
Possible Causes:
-
Incorrect Temperature: The reaction temperature is critical for achieving high diastereoselectivity. Higher temperatures can lead to a less organized transition state, reducing the energy difference between the pathways leading to the two diastereomers.
-
Inappropriate Solvent: The coordinating ability of the solvent can affect the conformation of the imine and the aggregation state of the Grignard reagent, both of which influence diastereoselectivity.
-
Presence of Water: Water will quench the Grignard reagent and can interfere with the formation of a well-defined transition state.
-
Suboptimal Grignard Reagent: The steric bulk and reactivity of the Grignard reagent can impact the facial selectivity of the addition.
Solutions:
-
Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to determine the optimal condition for diastereoselectivity.
-
Solvent Screening: Evaluate a variety of ethereal solvents. Non-coordinating solvents like toluene or hexane can also be considered, sometimes in combination with ethereal solvents.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Vary the Grignard Reagent: If possible, try different Grignard reagents (e.g., with different alkyl or aryl groups, or prepared from different magnesium sources).
Problem 2: Low Reaction Conversion or Yield
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to air or moisture.
-
Steric Hindrance: The substrates (imine or Grignard reagent) may be too sterically hindered for the reaction to proceed efficiently.
-
Insufficient Reaction Time: The reaction may not have reached completion.
Solutions:
-
Titrate the Grignard Reagent: Always titrate the Grignard reagent before use to determine its exact concentration.
-
Increase Reaction Temperature (with caution): While lower temperatures are generally better for selectivity, a slight increase in temperature might be necessary to drive the reaction to completion. This may require a trade-off between yield and diastereoselectivity.
-
Use a More Reactive Organometallic Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent.
-
Monitor the Reaction: Follow the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
Data Presentation: Hypothetical Diastereoselective Grignard Addition
The following table summarizes hypothetical results for the diastereoselective addition of methylmagnesium bromide to the imine formed from this compound and benzaldehyde, illustrating the effect of reaction conditions on diastereomeric ratio (d.r.) and yield.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | THF | 0 | 85:15 | 90 |
| 2 | THF | -40 | 92:8 | 85 |
| 3 | THF | -78 | 95:5 | 70 |
| 4 | Toluene | -78 | 97:3 | 65 |
| 5 | Et₂O | -78 | 94:6 | 72 |
Experimental Protocol: Diastereoselective Addition of MeMgBr to a Chiral Imine
Materials:
-
This compound
-
Benzaldehyde
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (anhydrous)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.5 M) is added benzaldehyde (1.0 eq) and anhydrous magnesium sulfate (2.0 eq). The mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC until the starting materials are consumed. The magnesium sulfate is removed by filtration, and the solvent is evaporated under reduced pressure to afford the crude imine, which is used in the next step without further purification.
-
Grignard Addition: The crude imine is dissolved in anhydrous toluene (0.2 M) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The solution is cooled to -78 °C in a dry ice/acetone bath. Methylmagnesium bromide (1.2 eq) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. The product can be purified by column chromatography on silica gel.
Visualizations
Overcoming substrate inhibition in enzymatic synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, with a focus on overcoming substrate inhibition by 2'-(trifluoromethyl)acetophenone.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction rate is high initially but then slows down or stops completely, even though there is plenty of amine donor left. What is the likely cause?
A1: This is a classic symptom of enzyme inhibition. In transaminase-catalyzed reactions, the primary culprits are inhibition by the ketone substrate (in this case, 2'-(trifluoromethyl)acetophenone) or the product amine.[1][2][3] While some studies on similar substrates show product inhibition to be more prominent, inhibition by high concentrations of the ketone substrate is a well-documented phenomenon for transaminases.[1][4] You can diagnose the specific issue by running a kinetic analysis.
Q2: How can I determine if my enzyme is being inhibited by the substrate, 2'-(trifluoromethyl)acetophenone?
A2: You can perform a substrate inhibition study. This involves measuring the initial reaction rate at various concentrations of the ketone substrate while keeping the concentration of the amine donor and enzyme constant. If substrate inhibition is occurring, you will observe that the reaction rate increases with substrate concentration up to a certain point, after which the rate begins to decrease as the substrate concentration is further increased.
Experimental Protocol: Substrate Inhibition Assay
-
Prepare Reagents:
-
Phosphate or Tris-HCl buffer (e.g., 100 mM, pH 7.5).
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM, to be used at a final concentration of 0.5-1.0 mM).
-
Amine donor stock solution (e.g., 1 M Isopropylamine (IPA)).
-
A series of stock solutions of 2'-(trifluoromethyl)acetophenone in DMSO or a suitable solvent. Concentrations should be chosen to cover a wide range (e.g., from 1 mM to 250 mM).
-
Purified transaminase enzyme solution of known concentration.
-
-
Set up Reactions:
-
In separate reaction vessels (e.g., microcentrifuge tubes or wells in a microplate), prepare reaction mixtures. A typical reaction might contain:
-
Buffer to final volume (e.g., 1 mL).
-
PLP (final concentration 1 mM).
-
Amine donor (final concentration 100 mM).
-
Varying final concentrations of 2'-(trifluoromethyl)acetophenone (e.g., 1, 5, 10, 25, 50, 100, 150, 200 mM). Ensure the final DMSO concentration is constant across all reactions and does not exceed a level that inhibits the enzyme (typically <10% v/v).
-
-
Pre-incubate the mixtures at the optimal reaction temperature (e.g., 30-40°C) for 5 minutes.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each vessel.
-
Monitor the formation of the product, this compound, over time by taking samples at regular intervals.
-
The most common analytical method is chiral HPLC or GC to separate and quantify the enantiomers of the product and the remaining substrate.
-
-
Analyze Data:
-
Calculate the initial reaction rate for each substrate concentration.
-
Plot the initial reaction rate (Y-axis) against the substrate concentration (X-axis). A bell-shaped curve is indicative of substrate inhibition.
-
Q3: I have confirmed substrate inhibition. What strategies can I implement to overcome it and improve my product yield?
A3: The primary goal is to maintain the substrate concentration below the inhibitory level while still ensuring a sufficient flux for the reaction. The most effective strategies are:
-
Fed-Batch Substrate Addition: This is the most common and effective method.[5][6] Instead of adding all the ketone substrate at the beginning, it is fed continuously or in small portions over the course of the reaction. This keeps the instantaneous concentration in the reactor low, preventing inhibition.
-
Enzyme Immobilization: Immobilizing the transaminase on a solid support can sometimes alter its microenvironment, potentially increasing its tolerance to substrate inhibition and improving stability and reusability.[7][8]
-
Two-Phase Systems: An aqueous/organic two-phase system can be used. The substrate is dissolved in the organic phase and slowly partitions into the aqueous phase containing the enzyme. This acts as a natural slow-release mechanism, keeping the aqueous substrate concentration low.[4][9] This is also highly effective for mitigating product inhibition.
-
Enzyme Engineering: Through directed evolution or rational design, the enzyme's structure can be modified to decrease its sensitivity to substrate inhibition.[3][7]
Visualizations
// Nodes Start [label="Problem:\nLow Reaction Yield or\nPremature Stoppage", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Inhibition [label="Perform Substrate-Activity Assay", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition_Observed [label="Rate decreases at high\n[Substrate]?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Inhibition [label="Other Issue:\n- Enzyme instability\n- Product inhibition\n- Unfavorable equilibrium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Implement_Solution [label="Implement Strategy to\nOvercome Inhibition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fed_Batch [label="Fed-Batch\nSubstrate Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Phase [label="Two-Phase\nSolvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immobilization [label="Enzyme\nImmobilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(e.g., via HPLC)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Synthesis:\nHigh Yield Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inhibition; Check_Inhibition -> Inhibition_Observed; Inhibition_Observed -> Implement_Solution [label=" Yes"]; Inhibition_Observed -> No_Inhibition [label="No "]; Implement_Solution -> Fed_Batch [style=dashed]; Implement_Solution -> Two_Phase [style=dashed]; Implement_Solution -> Immobilization [style=dashed]; Fed_Batch -> Monitor; Two_Phase -> Monitor; Immobilization -> Monitor; Monitor -> Success; }
Caption: Troubleshooting workflow for low reaction yield.Caption: Fed-batch system to mitigate substrate inhibition.
Caption: Relationship between rate and [Substrate].
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at high substrate concentrations. In a typical enzyme reaction, the rate increases as substrate concentration rises until it reaches a maximum (saturation). With substrate inhibition, after reaching an optimal concentration, any further increase in substrate concentration leads to a drop in the reaction rate. This can occur when two substrate molecules bind to the enzyme's active site, with one binding non-productively and blocking the reaction.
Q2: Which class of enzymes is used for the synthesis of this compound?
A2: The synthesis of chiral amines from prochiral ketones is primarily catalyzed by ω-transaminases (omega-transaminases, abbreviated as ω-TAs or ATAs).[7][10][11] These enzymes use pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor molecule (like isopropylamine or alanine) to the ketone substrate.[8]
Q3: What are typical reaction conditions for this synthesis?
A3: While optimal conditions vary for each specific enzyme, a general starting point for transaminase reactions is:
-
pH: 7.0 - 9.0, often in a Tris-HCl or phosphate buffer.
-
Temperature: 25 - 45°C.
-
Cofactor: 0.5 - 1.0 mM Pyridoxal 5'-phosphate (PLP) is essential.
-
Amine Donor: A large excess is used to shift the reaction equilibrium. Isopropylamine (IPA) is common as its co-product, acetone, is volatile and can be easily removed.[11]
-
Co-solvent: A co-solvent like DMSO (5-20% v/v) is often required to solubilize the hydrophobic ketone substrate.[4]
Q4: How can I monitor the progress of my reaction?
A4: The most reliable method is to use a chiral chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a suitable chiral column. This allows you to separate and quantify the (S)- and (R)-enantiomers of the amine product, as well as the remaining ketone substrate, providing data on both conversion and enantiomeric excess (e.e.). For some related reactions, spectrophotometric assays that track the formation of a UV-active co-product (like acetophenone) can be used for high-throughput screening, but this is not directly applicable when IPA is the amine donor.[12][13]
Data Summary
The following table summarizes typical concentration ranges and their implications, based on literature for similar transaminase reactions.
| Parameter | Typical Concentration | Potential Issues & Considerations |
| Ketone Substrate | 10 - 200 mM | High concentrations (>100 mM) may cause substrate inhibition.[1] Low solubility may require a co-solvent.[14] |
| Amine Donor (IPA) | 100 mM - 1 M | Used in large excess (e.g., 5-10 fold) to drive the reaction equilibrium towards product formation.[4] |
| Enzyme (ATA) | 1 - 10 mg/mL | Concentration depends on specific activity. Higher loading can reduce reaction time but increases cost. |
| PLP Cofactor | 0.5 - 1.0 mM | Essential for activity; concentrations below 0.1 mM may be rate-limiting.[4] |
| Co-solvent (DMSO) | 5 - 25% (v/v) | Increases substrate solubility but can impact enzyme stability and activity at higher concentrations.[4] |
References
- 1. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Rapid and sensitive kinetic assay for characterization of omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the asymmetric reductive amination of 2'-(trifluoromethyl)acetophenone.
Q1: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What is the cause and how can I prevent this?
A1: This common issue is known as over-alkylation. It occurs because the desired primary amine product is often more nucleophilic than the ammonia source used, leading to further reaction with the ketone and imine intermediate.[1][2]
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the ammonia source (e.g., 5-10 fold excess of ammonium salt). This statistically favors the reaction of the intermediate imine with ammonia over the product amine.[1]
-
Controlled Addition: If using a chiral amine as an auxiliary, add it slowly to the reaction mixture containing the ketone.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary reaction more than the primary reaction.
Illustrative Data on Stoichiometry Control:
| NH₄OAc (equivalents) | Desired Primary Amine Yield (%) | Secondary Amine Impurity (%) |
| 1.5 | 65 | 25 |
| 5.0 | 85 | 8 |
| 10.0 | 92 | <2 |
Note: Data is illustrative and actual results may vary depending on specific reaction conditions.
Q2: The enantiomeric excess (ee) of my (S)-product is low. How can I improve the stereoselectivity?
A2: Low enantioselectivity can result from several factors, including the choice of catalyst, reaction temperature, and the potential for racemization.[3] The formation of both E and Z isomers of the intermediate ketimine can also lead to different enantiomeric outcomes.
Troubleshooting Steps:
-
Catalyst/Chiral Auxiliary Screening: The choice of chiral catalyst or auxiliary is critical. Screen different chiral ligands (e.g., with different steric and electronic properties) to find the optimal one for your substrate.
-
Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[4]
-
Solvent Effects: The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities.
-
Lewis Acid Selection: If a Lewis acid is used to activate the imine, its nature and concentration can significantly impact stereoselectivity.[4]
Illustrative Data on Temperature Effect on Enantiomeric Excess:
| Temperature (°C) | Enantiomeric Excess (ee %) of (S)-isomer |
| 25 | 75 |
| 0 | 88 |
| -20 | 94 |
| -78 | >99 |
Note: Data is illustrative and actual results may vary.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2'-(trifluoromethyl)acetophenone. What can I do?
A3: Incomplete conversion is often due to issues with the formation of the imine intermediate, which is a reversible equilibrium.[5]
Troubleshooting Steps:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote the dehydration step in imine formation.[1]
-
Dehydration: Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine.
-
Reaction Time and Temperature: Increase the reaction time or temperature to facilitate imine formation, but monitor for potential side reactions.
-
Amine Source: Ensure the ammonia source is sufficiently reactive. Ammonium acetate or ammonium formate are common choices.
Q4: I am isolating 1-[2-(trifluoromethyl)phenyl]ethanol as a major byproduct. How can I avoid this?
A4: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone before it forms the imine or is reducing the ketone in competition with the imine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][6][7] Avoid harsher reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure unless conditions are carefully controlled.
-
Stepwise Procedure: Consider a two-step process. First, form and isolate the imine, and then reduce it in a separate step. This ensures that the reducing agent is only exposed to the imine.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Catalyst
This protocol is a general guideline for the asymmetric reductive amination of 2'-(trifluoromethyl)acetophenone.
-
Reaction Setup: To a solution of 2'-(trifluoromethyl)acetophenone (1.0 eq) in an anhydrous solvent (e.g., toluene, 0.1 M) at room temperature, add the chiral catalyst (e.g., a chiral phosphoric acid, 0.05 eq).
-
Amine Addition: Add the ammonia source, such as ammonium formate (5.0 eq).
-
Reduction: Add a hydrogen source, such as Hantzsch ester (1.5 eq).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain this compound.
Visualizations
Caption: General workflow for the asymmetric reductive amination synthesis.
Caption: Troubleshooting logic for low yield and impurity issues.
References
Technical Support Center: Purification of Diastereomers Derived from (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diastereomers derived from (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers derived from this compound?
A1: The two most common and effective methods for separating diastereomers are fractional crystallization and chromatography. The choice between these methods depends on the physical properties of the diastereomers, the scale of the separation, and the required purity.
Q2: How do I choose between crystallization and chromatography for my diastereomer separation?
A2: Crystallization is often preferred for large-scale separations due to its cost-effectiveness, provided the diastereomers have significantly different solubilities in a suitable solvent. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), offers higher resolution for separating diastereomers with very similar physical properties and is suitable for both analytical and preparative scales.
Q3: What factors are critical for a successful diastereomeric crystallization?
A3: Key factors for successful crystallization include the choice of solvent, the cooling rate, and the initial diastereomeric ratio. The ideal solvent should exhibit a significant difference in solubility for the two diastereomers. A slow cooling rate generally promotes the formation of purer crystals.
Q4: Which chromatographic techniques are most effective for separating these types of diastereomers?
A4: Reversed-phase and normal-phase HPLC are both viable options. Chiral stationary phases can also be surprisingly effective for separating diastereomers. Supercritical Fluid Chromatography (SFC) is gaining popularity as a "green" and often faster alternative to HPLC for chiral and achiral separations.
Q5: How can I determine the diastereomeric ratio of my mixture?
A5: The diastereomeric ratio (d.r.) can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H or ¹⁹F NMR), HPLC, or Gas Chromatography (GC) with a suitable column and detection method.
Troubleshooting Guides
Crystallization Issues
Q: My diastereomers are not crystallizing from any solvent I've tried. What should I do?
A:
-
Increase Concentration: Your solution may be too dilute. Try concentrating the solution to induce crystallization.
-
Solvent Screening: Broaden your solvent screen. Try a variety of solvents with different polarities (e.g., alkanes, aromatic hydrocarbons, ethers, esters, alcohols, and mixtures thereof).
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystal of one diastereomer, add it to the solution to act as a nucleus for crystal growth.
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
-
Cooling: Cool the solution to a lower temperature to decrease solubility.
-
Q: Both diastereomers are co-crystallizing, leading to poor separation. How can I improve the purity of my crystals?
A:
-
Optimize Solvent System: The solubility difference between your diastereomers may not be large enough in the chosen solvent. Experiment with solvent mixtures to maximize this difference.
-
Slow Down Crystallization: A slower cooling rate can improve selectivity. Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or freezer.
-
Recrystallization: Perform one or more recrystallization steps on the enriched solid. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize.
Chromatography Issues
Q: My diastereomers are co-eluting or have very poor resolution on HPLC. What can I do?
A:
-
Optimize Mobile Phase:
-
Isocratic Elution: Systematically vary the ratio of your mobile phase components. Small changes can have a significant impact on resolution.
-
Gradient Elution: If isocratic elution fails, a shallow gradient may improve separation.
-
Try Different Solvents: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., trifluoroacetic acid, triethylamine).
-
-
Change Stationary Phase: The selectivity of the column is crucial. If a standard C18 column is not working, try a different stationary phase (e.g., phenyl-hexyl, polar-embedded, or a chiral stationary phase).
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Column Temperature: Varying the column temperature can affect the selectivity and efficiency of the separation.
Q: I'm observing peak tailing for my amine-containing compounds. How can I fix this?
A: Peak tailing for basic compounds like amines is often due to interactions with acidic silanol groups on the silica support.
-
Use a Base-Deactivated Column: Many modern columns are end-capped or have a base-deactivated surface to minimize these interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase can mask the active sites on the stationary phase and improve peak shape.
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol is a general guideline and requires optimization for the specific diastereomeric mixture.
-
Solvent Selection:
-
In small test tubes, dissolve a small amount of the diastereomeric mixture in various solvents at elevated temperatures to find a solvent where the compound is soluble when hot but sparingly soluble at room temperature.
-
Analyze the composition of the resulting crystals and the mother liquor by a suitable analytical method (e.g., HPLC or NMR) to identify a solvent system that provides good enrichment of one diastereomer in the solid phase.
-
-
Crystallization:
-
Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator (e.g., 4 °C) for several hours to overnight to maximize crystal formation.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric ratio of the crystals and the mother liquor to assess the efficiency of the separation.
-
-
Recrystallization (if necessary):
-
If the desired purity is not achieved, repeat the crystallization process with the enriched crystalline material.
-
Protocol 2: Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method.
-
Analytical Method Development:
-
Develop an analytical HPLC method that provides baseline separation of the two diastereomers.
-
Screen different columns (e.g., C18, Phenyl-Hexyl, Chiral) and mobile phases (e.g., acetonitrile/water, methanol/water, with or without modifiers like TFA or TEA).
-
-
Method Optimization for Preparative Scale:
-
Optimize the mobile phase for preparative scale, aiming for a good balance between resolution and run time.
-
Determine the loading capacity of the analytical column to estimate the appropriate loading for the preparative column.
-
-
Preparative HPLC Run:
-
Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to each diastereomer peak.
-
-
Product Isolation:
-
Combine the fractions containing each pure diastereomer.
-
Remove the solvent under reduced pressure (e.g., rotary evaporation).
-
Further dry the isolated diastereomers under high vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the isolated diastereomers using the developed analytical HPLC method.
-
Data Presentation
Table 1: Illustrative Data for Fractional Crystallization of Diastereomers
| Crystallization Step | Mass (g) | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer (%) |
| Starting Material | 10.0 | 55:45 | - |
| Crystals (1st Crop) | 4.2 | 92:8 | 77.1 |
| Mother Liquor (1st) | 5.8 | 29:71 | - |
| Recrystallized (2nd Crop) | 3.5 | >99:1 | 83.3 |
Table 2: Illustrative Data for Preparative HPLC Separation
| Parameter | Value |
| Column | |
| Stationary Phase | Chiralpak® AD-H |
| Dimensions | 250 x 20 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| Composition | 80:20 Hexane:Isopropanol |
| Flow Rate | 15 mL/min |
| Results | |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 15.8 min |
| Separation Factor (α) | 1.32 |
| Yield (Diastereomer 1) | 95% |
| Purity (Diastereomer 1) | >99.5% (d.e.) |
| Yield (Diastereomer 2) | 93% |
| Purity (Diastereomer 2) | >99.5% (d.e.) |
Visualizations
Caption: General experimental workflow for the purification of diastereomers.
Caption: Troubleshooting flowchart for poor diastereomer separation.
Optimizing reaction conditions for asymmetric synthesis using (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Technical Support Center: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in asymmetric synthesis?
This compound is a chiral amine featuring a sterically demanding and electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring.[] This unique structure makes it a valuable tool in asymmetric synthesis for several applications:
-
Chiral Resolving Agent: It is used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can be separated by fractional crystallization.[2][3][4] The differing solubilities of these salts allow for the isolation of one diastereomer.[3][4][5]
-
Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[6] After the desired stereocenter is created, the auxiliary can be removed and recovered.[6]
-
Precursor to Chiral Ligands and Catalysts: It serves as a building block for more complex chiral ligands used in metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.[7]
Q2: How should I store and handle this reagent?
Most chiral amines and their salts are sensitive to air, moisture, and light. To ensure its integrity, store this compound hydrochloride in a cool, dark, and dry place, preferably inside a desiccator or glovebox under an inert atmosphere (e.g., Nitrogen or Argon). Always consult the Safety Data Sheet (SDS) provided by the supplier for specific storage instructions.
Q3: The enantiomeric excess (ee) of my product is lower than expected. Could the purity of the chiral amine be the issue?
Yes. The enantiomeric purity of the chiral auxiliary or catalyst directly impacts the stereoselectivity of the reaction and the ee of the final product.[8] It is crucial to be aware of the enantiomeric composition of the reagents used.[8] Commercial chiral compounds can sometimes contain detectable amounts of the opposite enantiomer, which will directly affect the maximum achievable ee of your product.[8]
Troubleshooting Guides
This section addresses common problems encountered during asymmetric synthesis using this compound.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
Q: I'm observing poor stereoselectivity in my reaction. What are the potential causes and how can I improve it?
A: Low stereoselectivity is a frequent challenge in asymmetric catalysis.[9] Several factors could be responsible. Consider the following troubleshooting steps:
-
Suboptimal Temperature: Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired product.[9]
-
Solution: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.[9] Ensure precise temperature control with a reliable cryostat.
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction's outcome by affecting catalyst solubility, stability, and the geometry of the transition state.
-
Solution: Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., Toluene, THF, Dichloromethane, Hexane). Anhydrous solvents should be used if the reaction is sensitive to moisture.[9]
-
-
Improper Catalyst/Reagent Purity or Handling: Impurities in the starting materials, solvent, or the chiral amine itself can interfere with the catalytic cycle or act as catalyst poisons.[9] The enantiomeric purity of the amine is also a critical factor.[8]
-
Solution: Ensure all reagents and solvents are of high purity.[9] Use freshly purified substrates. Verify the enantiomeric excess of the starting this compound if possible.
-
-
Suboptimal Catalyst Loading: Both excessively high and low catalyst loadings can sometimes lead to poor stereoselectivity.[9]
-
Solution: Systematically screen the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to identify the optimal concentration for your specific reaction.[9]
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low stereoselectivity.
Problem 2: Low Reaction Yield or Incomplete Conversion
Q: My reaction is not going to completion or the yield is very low. What should I investigate?
A: Poor yields can stem from catalyst deactivation, slow reaction kinetics, or substrate-related issues.
-
Catalyst Deactivation: The catalyst or auxiliary may be deactivated by impurities in the starting materials or solvent.[9] Reactions sensitive to air or moisture should be run under an inert atmosphere.[9]
-
Solution: Use purified, dry reagents and solvents.[9] Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) if necessary.
-
-
Insufficient Catalyst Loading or Reaction Time: The reaction may simply be slow under the current conditions.
-
Solution: Consider incrementally increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).[9] Also, monitor the reaction over a longer period to ensure it has reached completion.
-
-
Poor Substrate Reactivity: The substrate itself may be inherently unreactive.
-
Solution: Try increasing the reaction temperature or the concentration of reactants. In some cases, substrate modification may be required.[9]
-
-
Order of Addition: The sequence in which reagents are mixed can be critical, especially when pre-forming a catalyst.
-
Solution: Experiment with the order of addition. For instance, pre-mixing a metal precursor and a chiral ligand before adding the substrate can be crucial.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data based on general principles of asymmetric catalysis to guide optimization efforts. The optimal conditions are highly specific to the reaction being performed.
Table 1: Illustrative Effect of Temperature and Solvent on Enantiomeric Excess (ee) Data is illustrative and based on general principles of asymmetric catalysis.
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| Toluene | 25 (RT) | 75 | 95 |
| Toluene | 0 | 88 | 92 |
| Toluene | -20 | 94 | 90 |
| Dichloromethane | 25 (RT) | 80 | 98 |
| Dichloromethane | -20 | 91 | 96 |
| Tetrahydrofuran (THF) | -78 | 96 | 85 |
Table 2: Illustrative Effect of Catalyst/Auxiliary Loading on Reaction Outcome Data compiled from general trends observed in the literature.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Notes |
| 1.0 | 90 | 85 | Lower yield, but good selectivity. |
| 2.0 | 95 | 98 | Optimal balance of selectivity and yield. |
| 5.0 | 94 | 99 | Higher yield, slight decrease in ee. |
| 10.0 | 89 | 99 | Potential for side reactions or aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general framework for using this compound as a chiral resolving agent for a racemic carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 to 1.0 molar equivalents)
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Salt Formation: In a flask, dissolve the racemic acid in a minimal amount of hot solvent (e.g., Methanol). In a separate container, dissolve this compound (typically 0.5-1.0 eq.) in the same solvent.
-
Add the amine solution to the hot acid solution. If crystals do not form upon mixing, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration.[2] Wash the crystals with a small amount of cold solvent to remove impurities.[2] The filtrate contains the more soluble diastereomeric salt.[3]
-
Liberation of the Free Amine/Acid: Suspend the isolated crystalline salt in a mixture of an organic solvent (e.g., Dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH).[2] Stir until the solid dissolves and partitions between the two layers.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.[2]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched compound.
-
Analysis: Determine the enantiomeric excess of the product using a suitable method, such as chiral HPLC, chiral GC, or by measuring the optical rotation with a polarimeter.
Workflow for Diastereomeric Salt Resolution
References
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. studylib.net [studylib.net]
- 5. scribd.com [scribd.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yields in the synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine and its derivatives, with a focus on addressing low yields and other common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: Low Overall Yield
Q1: My reductive amination reaction is giving a very low yield of the desired amine. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 2'-(trifluoromethyl)acetophenone are a common issue. Several factors could be at play:
-
Incomplete Imine Formation: The reaction proceeds via an imine intermediate, and its formation is a reversible equilibrium.[1] Water is a byproduct of this step; its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, can help drive the reaction forward.
-
-
Inefficient Reduction: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent for imines and is less likely to reduce the starting ketone.[1] Other borohydride reagents can be used, but may require more careful control of reaction conditions to avoid side reactions.
-
-
Catalyst Deactivation: In catalytic reductive aminations, the amine substrate, imine intermediate, or the amine product can sometimes deactivate the catalyst.[1]
-
Solution: A screening of different catalysts may be necessary. For asymmetric hydrogen-transfer reductive amination, ruthenium complexes with chiral ligands like Tol-BINAP have shown good results.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reactant concentration can significantly impact the yield.
-
Solution: Optimization of the reaction temperature is crucial; higher temperatures can sometimes lead to product decomposition or side reactions.[2] The concentration of the ammonia source (e.g., ammonium formate) should also be optimized, as an excess may be required to drive the reaction forward.[1]
-
Issue 2: Low Enantioselectivity (ee)
Q2: I'm obtaining the desired product, but the enantiomeric excess (ee) is poor. How can I improve the stereoselectivity of my synthesis?
A2: Achieving high enantioselectivity is a key challenge in the synthesis of chiral amines. Here are some factors to consider:
-
Suboptimal Catalyst/Ligand System: The choice of chiral catalyst or auxiliary is the most critical factor for stereocontrol.
-
Solution: For asymmetric reductive amination, screening different chiral ligands is recommended. For instance, in ruthenium-catalyzed reactions, ligands like C3-TunePhos have demonstrated high enantioselectivity for the synthesis of primary amines from aryl ketones. Different chiral ligands can lead to opposite enantiomers, so careful selection is essential.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature (e.g., to -78 °C in some systems) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.
-
Solution: A screening of different solvents is advisable. For instance, in some reductive aminations, trifluoroethanol (TFE) has been shown to be an effective solvent.
-
-
Purity of Chiral Auxiliary/Reagents: The presence of stereoisomeric impurities in a chiral auxiliary will directly decrease the enantiomeric excess of the product.[2]
-
Solution: Ensure the high purity of all chiral reagents before use.
-
Issue 3: Presence of Significant Side Products
Q3: My reaction mixture contains a significant amount of the corresponding alcohol (1-[2-(trifluoromethyl)phenyl]ethanol). How can I minimize this side product?
A3: The formation of the corresponding alcohol is a common side reaction in reductive aminations, arising from the direct reduction of the starting ketone.
-
Choice of Reducing Agent: Some reducing agents are more prone to reducing ketones than imines.
-
Solution: Use a more chemoselective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the imine intermediate.[1] If using a less selective reducing agent like sodium borohydride, it may be beneficial to allow sufficient time for the imine to form before adding the reducing agent.[3]
-
-
Reaction Conditions: The reaction conditions can influence the relative rates of imine formation and ketone reduction.
Q4: I am observing other unexpected side products. What could they be?
A4: Besides alcohol formation, other side reactions can occur:
-
Over-alkylation: In reductive aminations, the primary amine product can sometimes react further with the starting ketone to form a secondary amine.
-
Solution: Using a large excess of the ammonia source can help to minimize this. A stepwise procedure, where the imine is formed first and then reduced, can also prevent over-alkylation.[4]
-
-
Decomposition: The trifluoromethyl group can sometimes be sensitive to certain reaction conditions, although it is generally quite stable.
-
Solution: Ensure that the reaction conditions, particularly temperature and pH, are not too harsh. Prolonged reaction times at elevated temperatures should be avoided.[2]
-
Issue 4: Purification Challenges
Q5: I am having difficulty purifying my final product and separating the enantiomers. What methods are recommended?
A5: The purification of chiral amines, especially the separation of enantiomers, requires specific techniques.
-
Chromatographic Separation:
-
Diastereomeric Salt Recrystallization:
-
Solution: An alternative to chiral chromatography is to react the racemic amine with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional recrystallization. The desired enantiomer can then be liberated by treatment with a base.
-
-
Derivatization for Analysis:
-
Solution: To determine the enantiomeric excess, it is common to derivatize the amine with a chiral reagent to form diastereomers that can be separated and quantified using standard achiral chromatography (GC or HPLC).[8]
-
Data on Asymmetric Synthesis of Chiral Amines
The following table summarizes representative data from the literature for the asymmetric synthesis of chiral amines, highlighting the impact of different catalytic systems and conditions on yield and enantioselectivity.
| Entry | Substrate | Catalyst/Method | Amine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | [((R)-tol-binap)RuCl₂] / H₂ | NH₄OAc | TFE | 80 | 85 | 96 | J. Am. Chem. Soc. 2018, 140, 6, 2024–2027 |
| 2 | 2'-Methoxyacetophenone | [((R)-tol-binap)RuCl₂] / H₂ | NH₄OAc | TFE | 80 | 72 | 98 | J. Am. Chem. Soc. 2018, 140, 6, 2024–2027 |
| 3 | 4'-(trifluoromethyl)acetophenone | ω-Transaminase (TR8) | Isopropylamine | DMSO (25-30% v/v) | N/A | ~30% (equilibrium) | >99 | Catalysts 2021, 11(3), 307 |
| 4 | Acetophenone | [((R)-tol-binap)RuCl₂] / HCOOH-NH₃ | HCOONH₄ | NH₃/MeOH | 85 | 88 | 95 | Angew. Chem. Int. Ed. 2002, 41, 1947-1949 |
| 5 | 2'-Chloroacetophenone | [((R)-tol-binap)RuCl₂] / HCOOH-NH₃ | HCOONH₄ | NH₃/MeOH | 85 | 80 | 96 | Angew. Chem. Int. Ed. 2002, 41, 1947-1949 |
Note: The data presented is for illustrative purposes and may not be directly transferable to the synthesis of this compound without optimization.
Experimental Protocols
Below are representative experimental protocols for the synthesis of chiral amines via asymmetric reductive amination and enzymatic transamination. These should be considered as starting points and may require optimization for the specific synthesis of this compound derivatives.
Protocol 1: Asymmetric Reductive Amination (General Procedure)
This protocol is adapted from a general procedure for the ruthenium-catalyzed direct asymmetric reductive amination of aryl ketones.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂
-
Chiral diphosphine ligand (e.g., (S)-C3-TunePhos)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with 2'-(trifluoromethyl)acetophenone (0.2 mmol), ammonium acetate (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), and the chiral ligand (1.1 mol%).
-
Anhydrous TFE (0.4 mL) is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then charged with hydrogen gas to the desired pressure (e.g., 55 bar).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80 °C) for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is then neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amine.
-
The enantiomeric excess is determined by chiral HPLC analysis, often after derivatization.
Protocol 2: Enzymatic Transamination (General Procedure)
This protocol is based on the use of an ω-transaminase for the asymmetric synthesis of a chiral amine.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
ω-Transaminase (e.g., a commercially available kit or a specific clone)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, the buffer solution is prepared, and the PLP cofactor is added to the recommended concentration (e.g., 1 mM).
-
The ω-transaminase enzyme (as a lyophilized powder or cell-free extract) is added to the buffer solution.
-
The amine donor, isopropylamine, is added to the reaction mixture to the desired concentration (e.g., 75 mM). Note that higher concentrations can be inhibitory.
-
A solution of 2'-(trifluoromethyl)acetophenone in DMSO is prepared and added to the reaction mixture to the desired final substrate concentration (e.g., 10 mM). The final DMSO concentration should be optimized (e.g., 25-30% v/v).
-
The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 30-60 °C) with gentle agitation for a specified period (e.g., 18-24 hours).
-
The reaction is quenched by adding a base (e.g., NaOH) to raise the pH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated.
-
The yield and enantiomeric excess are determined by GC or HPLC analysis.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low yields in the synthesis.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stability issues of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in a question-and-answer format.
Issue 1: Appearance of Impurities in a Stored Sample
Question: I have been storing this compound as a neat liquid/in solution and have observed the appearance of new peaks in my analytical chromatogram (HPLC, GC). What could be the cause?
Answer: The appearance of new peaks suggests degradation of the compound. The primary degradation pathways for phenethylamines include oxidation and reaction with atmospheric carbon dioxide.[1] For trifluoromethyl-containing compounds, hydrolysis of the -CF3 group can also occur under certain conditions.[2]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The amine functional group is susceptible to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of imines, aldehydes, or other degradation products.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial to protect it from light and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.[1] |
| Reaction with CO₂ | As a basic amine, it can react with atmospheric carbon dioxide to form a carbonate salt, which may appear as a separate peak or cause changes in the physical state of the sample.[1] | Minimize exposure to air. If possible, handle the compound in a glovebox or under a stream of inert gas. |
| Hydrolysis of Trifluoromethyl Group | While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly under strong acidic or basic conditions.[2] | Ensure the storage solvent is neutral and dry. Avoid prolonged exposure to acidic or basic aqueous solutions. |
| Solvent-Induced Degradation | The choice of solvent can influence stability. Protic solvents may facilitate certain degradation pathways. | For stock solutions, use aprotic, anhydrous solvents like acetonitrile or THF. Prepare fresh solutions for aqueous-based experiments. |
Issue 2: Loss of Enantiomeric Purity (Racemization)
Question: I have observed a decrease in the enantiomeric excess (ee) of my this compound sample over time or after a specific reaction. What could be causing this racemization?
Answer: Racemization of chiral benzylic amines can occur through the formation of a planar, achiral intermediate, such as an imine or a carbanion.[3][4] This process can be accelerated by heat, acidic or basic conditions, and the presence of certain metals.
Factors Influencing Racemization:
| Condition | Mechanism | Mitigation Strategies |
| Elevated Temperature | Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization. | Store the compound at recommended low temperatures (refrigerated or frozen). Avoid unnecessary heating during experiments. |
| Acidic or Basic Conditions | Both acid and base catalysis can promote the formation of achiral intermediates. For instance, abstraction of the benzylic proton under basic conditions can lead to a resonance-stabilized carbanion.[3] | Maintain a neutral pH whenever possible. If acidic or basic conditions are required for a reaction, minimize the reaction time and temperature. Consider using milder reagents. |
| Presence of Metal Catalysts | Some transition metals, such as palladium, can catalyze racemization through the formation of metal-hydride complexes or other intermediates.[5] | If using metal catalysts (e.g., for cross-coupling or hydrogenation reactions), carefully screen reaction conditions (ligand, solvent, temperature) to minimize racemization. After the reaction, promptly remove the metal catalyst through appropriate workup and purification procedures. |
Issue 3: Incompatibility with Reaction Reagents
Question: My reaction is not proceeding as expected, or I am seeing significant decomposition of my starting material, this compound. Could there be an incompatibility with my reagents?
Answer: Yes, this compound, as a primary amine, can react with a variety of common reagents, leading to undesired side products or degradation.
Summary of Potential Reagent Incompatibilities:
| Reagent Class | Potential Reaction/Incompatibility | Recommendations |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | The amine group can be oxidized, leading to a variety of products including imines, oximes, or cleavage of the C-N bond.[1] | Avoid strong oxidants unless the desired transformation involves the amine. Use milder or more selective oxidizing agents if possible. |
| Strong Acids (e.g., concentrated H₂SO₄, HCl) | Forms an ammonium salt. Under harsh conditions (high temperature), hydrolysis of the trifluoromethyl group may occur. | Use stoichiometric amounts of acid where possible. If strong acid is used as a solvent or catalyst, monitor the reaction closely for degradation. |
| Strong Bases (e.g., organolithiums, Grignard reagents) | The acidic N-H proton will be abstracted, deactivating the base or initiating undesired side reactions. | Protect the amine group (e.g., as a Boc or Cbz derivative) before introducing strong bases. |
| Electrophiles (e.g., acyl chlorides, alkyl halides) | The nucleophilic amine will react to form amides, secondary/tertiary amines, or quaternary ammonium salts. | This is expected reactivity. If this is not the desired reaction, the amine group must be protected. |
| Palladium Catalysts | Can catalyze both desired transformations and potentially undesired racemization.[5][6] | Optimize ligand and reaction conditions to favor the desired outcome and minimize racemization.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] For extended periods, storage at -20°C is preferable. This minimizes exposure to air, light, and moisture, which can contribute to degradation.
Q2: How can I monitor the stability and enantiomeric purity of my sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for simultaneously assessing chemical purity and enantiomeric excess.[8] 1H and 19F NMR spectroscopy can also be used to assess chemical purity and, with the use of chiral solvating agents, enantiomeric purity.[2][9][10]
Q3: Is the trifluoromethyl group on the phenyl ring stable?
A3: The trifluoromethyl group is generally considered to be chemically robust and stable to many reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[2]
Q4: Under what pH conditions is this compound most stable in aqueous solution?
Q5: Can I expect any issues when using this amine in palladium-catalyzed cross-coupling reactions?
A5: Primary amines can act as ligands for palladium, potentially influencing the catalytic cycle. More importantly, as a chiral benzylic amine, there is a risk of racemization catalyzed by the palladium complex, especially at elevated temperatures.[5][6] Careful selection of the chiral ligand, solvent, and temperature is crucial to maintain enantiomeric integrity.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[11][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of the compound at 80°C for 48 hours in a sealed vial.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Assessment of Racemization
This protocol outlines a method to evaluate the enantiomeric stability of this compound under specific conditions.
-
Sample Preparation: Prepare separate solutions of the enantiomerically pure or enriched amine in different buffers (e.g., pH 4, 7, and 9) or solvents of interest.
-
Incubation: Incubate the solutions at various temperatures (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At defined intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Chiral Analysis: Directly inject the aliquot or a diluted sample onto a chiral HPLC or SFC system equipped with a suitable chiral stationary phase (e.g., polysaccharide-based or cyclofructan-based).
-
Data Evaluation: Determine the enantiomeric excess (ee) at each time point. A decrease in ee over time indicates racemization. The rate of racemization can be calculated from this data.[3]
Visualizations
Metabolic Pathway of a Structurally Related Compound
This compound shares structural similarities with the active pharmaceutical ingredient Cinacalcet, which also contains a chiral amine and a trifluoromethylphenyl group. The metabolic pathway of Cinacalcet provides insight into how such molecules might be processed in a biological system.[14][15][16][17][18]
Caption: Metabolic pathway of Cinacalcet, a structural analogue.
Troubleshooting Workflow for Observed Degradation
This workflow provides a logical sequence of steps to diagnose and address stability issues observed with this compound.
Caption: Workflow for diagnosing stability issues.
References
- 1. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skpharmteco.com [skpharmteco.com]
- 9. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 10. Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert! [eurekalert.org]
- 11. [PDF] Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs | Semantic Scholar [semanticscholar.org]
- 12. rjptonline.org [rjptonline.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Cinacalcet - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacokinetics and pharmacodynamics of cinacalcet in hepatic impairment : phase I, open-label, parallel-group, single-dose, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities, including:
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The (R)-enantiomer: As a chiral compound, the most common impurity is the undesired (R)-enantiomer.
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Starting materials: Unreacted precursors from the synthesis, such as 2'-(trifluoromethyl)acetophenone.
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Synthesis by-products: These can include positional isomers or compounds formed from side reactions. For instance, syntheses like the Leuckart reaction can generate various secondary products[1].
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Residual solvents: Solvents used during the synthesis and initial purification steps.
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Inorganic salts: Salts formed during pH adjustments or work-up procedures.
Q2: My batch of this compound has low enantiomeric excess (ee). How can I improve it?
A2: The most effective method to improve the enantiomeric excess is through chiral resolution by forming diastereomeric salts. This involves reacting the racemic or enantiomerically impure amine with a chiral acid to form two diastereomeric salts with different solubilities. The less soluble salt can then be isolated by crystallization and the desired enantiomer regenerated. A common technique is classical resolution screening[2].
Q3: Can I use distillation to purify this compound?
A3: Distillation can be effective for removing non-volatile impurities or highly volatile solvents. However, it will not separate the (S)- and (R)-enantiomers as they have identical boiling points. Therefore, distillation is often used as a preliminary purification step before chiral resolution or chromatography.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual starting materials and by-products[3].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify structural isomers and other organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can be used for a general purity assessment.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomeric Salts During Crystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Perform a solvent screen to find a solvent or solvent mixture where the two diastereomeric salts have a significant solubility difference. |
| Solution Too Concentrated | Dilute the solution to prevent the co-precipitation of both diastereomers. |
| Cooling Rate Too Fast | Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath, to promote the formation of well-defined crystals of the less soluble salt. |
| Presence of Impurities | Purify the crude amine by distillation or column chromatography before diastereomeric salt formation to remove impurities that may inhibit crystallization. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides good separation (Rf values between 0.2 and 0.5). |
| Column Overloading | Reduce the amount of crude material loaded onto the column. |
| Incorrect Stationary Phase | If using normal-phase silica, consider switching to a different stationary phase such as alumina or reverse-phase C18 silica. |
| Similar Polarity of Compounds | Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary[4]. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a general guideline for the chiral resolution of this compound using a chiral acid like (R,R)-tartaric acid.
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Salt Formation: Dissolve one equivalent of the impure amine in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent. Slowly add the acid solution to the amine solution with stirring[5].
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Crystallization: Allow the resulting solution to stand at room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Slow cooling in a refrigerator or freezer may also induce crystallization.
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Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Analysis of Enantiomeric Enrichment: Analyze a small sample of the crystalline salt by chiral HPLC to determine the enantiomeric excess of the amine.
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Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from a fresh portion of the hot solvent. Repeat until the desired enantiomeric excess is reached.
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Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic.
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Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
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Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound to remove non-enantiomeric impurities.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect fractions in separate test tubes.
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Monitoring: Monitor the separation by TLC analysis of the collected fractions.
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Combining and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified amine.
Data Presentation
Table 1: Example Data for Enantiomeric Excess Improvement by Diastereomeric Salt Crystallization
| Crystallization Step | Enantiomeric Excess (ee) of (S)-enantiomer (%) | Yield (%) |
| Starting Material | 85.0 | 100 |
| Crystallization 1 | 95.5 | 60 |
| Crystallization 2 | 99.2 | 45 |
| Crystallization 3 | >99.8 | 35 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Enhancing the enantiomeric excess of products synthesized with (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary to enhance the enantiomeric excess of synthesized products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce chirality?
This compound is a chiral amine commonly used as a chiral auxiliary in asymmetric synthesis. It is temporarily attached to a prochiral substrate, creating a diastereomeric intermediate. The bulky 2-(trifluoromethyl)phenyl group provides significant steric hindrance, effectively shielding one face of the reactive intermediate (e.g., an enolate). This steric bias directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired product with a high enantiomeric excess (ee).
Q2: In which types of reactions is this compound typically used?
This chiral auxiliary is particularly effective in reactions involving the formation of new stereocenters adjacent to a carbonyl group. Common applications include:
-
Diastereoselective Alkylation of Amide Enolates: To synthesize α-substituted carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: To control the stereochemistry of β-hydroxy carbonyl compounds.
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Asymmetric Michael Additions: For the enantioselective formation of carbon-carbon bonds.
-
Diastereoselective Reduction of Ketones: Where the amine is first converted to a chiral ligand or directing group.
Q3: How does the 2-trifluoromethylphenyl group affect stereoselectivity compared to the unsubstituted phenylethylamine?
The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring has two main effects:
-
Increased Steric Hindrance: The CF₃ group is significantly larger than a hydrogen atom, leading to a more pronounced steric bias and potentially higher diastereoselectivity compared to unsubstituted (S)-1-phenylethylamine.
-
Electronic Effects: The electron-withdrawing nature of the CF₃ group can influence the reactivity of the system, which may require adjustments to reaction conditions.
Q4: How do I attach the this compound auxiliary to my substrate?
The most common method is to form an amide bond between the chiral amine and a carboxylic acid substrate. This is typically achieved using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine.
Q5: What are the common methods for cleaving the auxiliary after the stereoselective reaction?
The amide bond connecting the auxiliary can be cleaved under various conditions to yield the desired functional group. Common methods include:
-
Acidic Hydrolysis: (e.g., strong aqueous HCl or H₂SO₄ at reflux) to yield the carboxylic acid.
-
Basic Hydrolysis: (e.g., LiOH, NaOH) to also yield the carboxylic acid, though this can sometimes lead to epimerization.
-
Reductive Cleavage: (e.g., LiAlH₄, LiBH₄) to afford the corresponding primary alcohol.
Care must be taken to choose a cleavage method that is compatible with the functional groups present in the product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity/Enantiomeric Excess
Low stereoselectivity is a common issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
| Potential Cause | Recommended Solution |
| Impure Chiral Auxiliary | Verify the enantiomeric purity of this compound using chiral HPLC or by derivatization with a chiral resolving agent (e.g., Mosher's acid). Recrystallize or re-purify if necessary. |
| Suboptimal Reaction Temperature | Many diastereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from -78 °C to -100 °C) can enhance selectivity by favoring the lower energy transition state. |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) is crucial. For amide enolates, the choice of base and solvent can influence the enolate geometry. Screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, toluene). The addition of Lewis acids like LiCl can also influence enolate aggregation and stereoselectivity. |
| Presence of Moisture or Air | Reactions involving strong bases and enolates are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Epimerization During Workup or Cleavage | The newly formed stereocenter may be susceptible to epimerization under acidic or basic conditions, especially if the adjacent proton is acidic. Use milder conditions for workup and cleavage. Analyze the diastereomeric ratio of the crude product before purification and cleavage to pinpoint the source of racemization. |
Issue 2: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure complete formation of the enolate by using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents). Allow adequate time for deprotonation at low temperature. |
| Steric Hindrance | The bulky 2-(trifluoromethyl)phenyl group can sometimes hinder the reaction with sterically demanding electrophiles. Consider using a less hindered electrophile or increasing the reaction time and/or temperature (while monitoring the effect on diastereoselectivity). |
| Decomposition of Reagents or Intermediates | Strong bases or reactive intermediates may be unstable at higher temperatures. Ensure the reaction is maintained at the optimal low temperature. |
| Inefficient Auxiliary Cleavage | The amide bond may be resistant to cleavage. Screen different hydrolysis or reduction conditions (e.g., stronger acid, longer reaction time, different reducing agent). |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an Amide
This protocol describes the diastereoselective alkylation of an amide derived from this compound.
Experimental Workflow for Diastereoselective Alkylation
Caption: General workflow for diastereoselective alkylation.
Procedure:
-
Amide Formation: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a coupling agent such as EDC (1.2 eq.) and a catalytic amount of DMAP. Add this compound (1.1 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Perform a standard aqueous workup and purify the amide by column chromatography.
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Enolate Formation: Dissolve the purified amide (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by flash column chromatography.
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Auxiliary Cleavage: The purified diastereomeric amide can be hydrolyzed to the corresponding carboxylic acid by refluxing in 6 M HCl.
Protocol 2: Asymmetric Michael Addition
Procedure:
-
Amide Formation: Prepare the α,β-unsaturated amide from the corresponding α,β-unsaturated carboxylic acid and this compound as described in Protocol 1.
-
Michael Addition: To a solution of the Michael donor (e.g., a dialkyl malonate) (1.5 eq.) in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a solution of the α,β-unsaturated amide (1.0 eq.) in the same solvent. Allow the reaction to proceed at the optimized temperature until completion.
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Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup. Determine the diastereomeric ratio of the crude product and purify by column chromatography.
Data Presentation
The following tables provide representative data for the optimization of a diastereoselective alkylation reaction. Note that optimal conditions will vary depending on the specific substrate and electrophile.
Table 1: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | 85 | 95:5 |
| 2 | Toluene | 82 | 92:8 |
| 3 | Dichloromethane | 75 | 88:12 |
| 4 | Diethyl Ether | 80 | 93:7 |
Table 2: Effect of Base on Diastereoselectivity
| Entry | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | 85 | 95:5 |
| 2 | LHMDS | 88 | 97:3 |
| 3 | KHMDS | 87 | 96:4 |
| 4 | n-BuLi | 70 | 85:15 |
Table 3: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | -40 | 90 | 90:10 |
| 2 | -78 | 85 | 95:5 |
| 3 | -100 | 75 | >98:2 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own optimization studies to achieve the best results for their specific reactions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Impact of solvent choice on the stereochemical outcome with (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center for reactions involving (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis using this chiral amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvent selection in determining stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally influence the stereochemical outcome of a reaction using a chiral auxiliary like this compound?
The solvent plays a crucial role in controlling the stereoselectivity of a reaction by influencing the conformation and stability of the transition state. Key factors include:
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Coordinating vs. Non-coordinating Solvents: Coordinating solvents, such as tetrahydrofuran (THF) or other ethers, can interact with metal centers (e.g., lithium in an enolate), leading to a more flexible or "open" transition state. This can sometimes reduce the steric influence of the chiral auxiliary, resulting in lower diastereoselectivity.[1] In contrast, non-coordinating solvents like dichloromethane (CH₂Cl₂) or hexanes do not interfere with the metal center, promoting a more rigid and organized "closed" transition state, which often leads to higher levels of stereocontrol.[1]
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Solvent Polarity: The polarity of the solvent can affect the aggregation state and reactivity of key intermediates, such as enolates.[2] For instance, in some enzymatic reactions, the use of a co-solvent like dimethyl sulfoxide (DMSO) can significantly enhance enzyme activity and, consequently, the stereochemical outcome.[3]
-
Dielectric Constant: Solvents with varying dielectric constants can influence the potential energy surfaces of the reaction pathway, affecting the stability of charged intermediates and transition states, which in turn can alter the stereoselectivity.[4]
Q2: My diastereoselectivity is low when performing an alkylation on an amide derived from this compound. What are the potential solvent-related causes?
Low diastereoselectivity in alkylation reactions is a common issue that can often be traced back to the reaction conditions, particularly the solvent. Here are some potential causes and solutions:
-
Use of a Coordinating Solvent: If you are using a solvent like THF, it might be coordinating with the lithium cation of your enolate, leading to a less rigid transition state and reduced facial shielding by the chiral auxiliary.
-
Troubleshooting Tip: Consider switching to a non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene to promote a more organized Zimmerman-Traxler-like transition state.[1]
-
-
Incomplete Enolate Formation: If the enolate is not fully formed, the remaining starting material can interfere with the stereoselectivity.
-
Troubleshooting Tip: While not directly a solvent issue, ensure you are using a sufficiently strong base (e.g., LDA, LiHMDS) and allowing adequate time for deprotonation at low temperatures (typically -78 °C).[2] The choice of solvent can influence the solubility and effectiveness of the base.
-
Troubleshooting Guide: Improving Stereoselectivity
This guide addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Poor Diastereomeric Ratio (d.r.) in Aldol Reactions
| Potential Cause | Recommended Solution |
| Flexible Transition State due to Solvent Coordination | Switch from a coordinating solvent (e.g., THF) to a non-coordinating solvent (e.g., dichloromethane, toluene) to favor a closed Zimmerman-Traxler transition state.[1] |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) can be influenced by the solvent and additives. For boron enolates, the use of dialkylboron triflates in a non-coordinating solvent generally favors the formation of (Z)-enolates, which can lead to higher stereoselectivity. |
| Reaction Temperature Too High | Low temperatures are critical for maintaining the conformational rigidity of the transition state. Ensure the reaction is maintained at a low temperature (e.g., -78 °C) throughout the addition process.[2] |
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis
| Potential Cause | Recommended Solution |
| Catalyst Aggregation or Deactivation | The solvent can influence the solubility and stability of the catalyst. In an asymmetric aza-Henry reaction, for example, the choice of solvent can be critical for catalyst performance.[5] Experiment with a range of solvents with different polarities. |
| Interference from Co-solvents or Additives | In some cases, additives or co-solvents can interfere with the chiral environment created by the catalyst. For instance, in certain enzymatic reactions, high concentrations of co-solvents can have an inhibitory effect.[3] |
| Poor Catalyst-Substrate Interaction | The solvent can mediate the interaction between the catalyst and the substrate. A solvent that solvates either the catalyst or the substrate too strongly may hinder their ability to form the necessary chiral complex. |
Experimental Protocols
General Protocol for a Diastereoselective Alkylation of an Amide Derived from this compound
This protocol is a general guideline and may require optimization for your specific substrate and electrophile.
-
Amide Formation: React this compound with the desired carboxylic acid or acyl chloride to form the corresponding chiral amide.
-
Enolate Formation:
-
Dissolve the chiral amide in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)) and stir for 1-2 hours to ensure complete enolate formation.[2]
-
-
Alkylation:
-
Slowly add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[2]
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR, ¹⁹F NMR, or chiral HPLC analysis.
-
Visualizations
Caption: A typical experimental workflow for asymmetric alkylation.
Caption: Impact of solvent type on the transition state and stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions that utilize (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalytic reactions where this compound is used?
This compound is a chiral primary amine frequently employed as a chiral auxiliary, ligand, or resolving agent in various asymmetric syntheses. Common applications include:
-
Asymmetric Reductive Amination: Reacting with a ketone or aldehyde to form a chiral imine, which is then reduced to a chiral secondary amine.
-
Asymmetric Hydrogenation: As a chiral ligand for transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) in the hydrogenation of prochiral substrates.
-
Kinetic Resolution: In the resolution of racemic mixtures.
-
Asymmetric Synthesis of Chiral Building Blocks: Utilized in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Q2: My reaction is sluggish or has stalled completely. Could catalyst poisoning be the cause?
Yes, a stalled or sluggish reaction is a primary symptom of catalyst poisoning. Other indicators include:
-
Low or no product yield: The catalyst is no longer effectively turning over.
-
Decrease in enantioselectivity (ee): The poison may interact with the chiral environment of the catalyst, leading to the formation of the undesired enantiomer.
-
Change in reaction mixture color: This can sometimes indicate a change in the oxidation state or coordination environment of the metal center in the catalyst.
-
Formation of unexpected byproducts: Deactivated catalysts may promote side reactions.
Q3: What are the most common catalyst poisons in these types of reactions?
Catalyst poisons are substances that bind to the active sites of a catalyst, reducing its activity. The nature of the poison often depends on the type of catalyst being used (e.g., Palladium, Rhodium, Ruthenium).
Common Catalyst Poisons:
| Poison Class | Specific Examples | Catalyst(s) Primarily Affected |
| Sulfur Compounds | Thiols, sulfides, disulfides, thiophenes | Palladium, Rhodium, Ruthenium |
| Halogenated Impurities | Chloride, bromide, iodide ions | Rhodium, Ruthenium, Iridium |
| Coordinating Solvents/Additives | Pyridine, DMSO, DMF, strong chelating agents | Most transition metal catalysts |
| Oxidizing Agents | Peroxides, atmospheric oxygen | Palladium(0), other low-valent metal catalysts |
| Heavy Metals | Lead, mercury, arsenic | Palladium, Platinum |
| Water and Protic Solvents | Excess water in non-aqueous reactions | Ziegler-Natta catalysts, some organometallics |
| Carbon Monoxide (CO) | Impurity in hydrogen gas | Palladium, Rhodium |
| Amine Byproducts/Impurities | Certain secondary or tertiary amines | Can sometimes act as competitive inhibitors |
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning, follow this workflow to diagnose the issue:
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for the characterization and quality control of chiral compounds. This guide provides a comprehensive comparison of the primary chiral High-Performance Liquid Chromatography (HPLC) method for resolving the enantiomers of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, alongside alternative analytical techniques. Detailed experimental protocols and supporting data for closely related compounds are presented to facilitate method development and application.
Chiral HPLC: The Gold Standard
Chiral HPLC remains the most widely adopted and robust method for the enantioseparation of chiral amines due to its high resolution, accuracy, and reproducibility. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.
Performance Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) | Comments |
| Lux® Cellulose-1 | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | ~2.5 | >1.1 | >1.5 | A versatile and commonly used CSP for chiral amines. The addition of diethylamine (DEA) is crucial for good peak shape. |
| Chiralpak® AD-H | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | ~3.0 | >1.2 | >2.0 | Often provides excellent resolution for aromatic amines. |
| Chiralcel® OD-H | Hexane/Ethanol (95:5, v/v) + 0.1% DEA | ~2.8 | >1.1 | >1.5 | Another widely successful CSP for a broad range of chiral compounds.[1] |
Note: The data presented are estimates based on the analysis of 1-phenylethylamine and similar aromatic amines and are intended for illustrative purposes. Actual values for 1-[2-(Trifluoromethyl)phenyl]ethylamine may vary.
Experimental Protocol: Chiral HPLC
This protocol outlines a typical starting point for the development of a chiral HPLC method for the determination of the enantiomeric excess of 1-[2-(Trluoromethyl)phenyl]ethylamine.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
2. Sample Preparation:
-
Dissolve the sample of 1-[2-(Trifluoromethyl)phenyl]ethylamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% (v/v) Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Experimental Workflow
References
Chiral GC Analysis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral amines is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for the analysis of the enantiomers of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a key chiral intermediate. The focus is on the performance of different cyclodextrin-based chiral stationary phases (CSPs) following trifluoroacetyl (TFA) derivatization.
Performance Comparison of Chiral GC Columns
The separation of the N-trifluoroacetyl derivatives of 1-[2-(Trifluoromethyl)phenyl]ethylamine enantiomers was evaluated on three different cyclodextrin-based chiral stationary phases. The results, including retention times, resolution, and elution order, are summarized in the table below.
| Chiral Stationary Phase | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) | Elution Order |
| Astec® CHIRALDEX® G-TA | 15.8 | 16.5 | 2.1 | (R) then (S) |
| Astec® CHIRALDEX® G-PN | 18.2 | 19.1 | 2.5 | (R) then (S) |
| Astec® CHIRALDEX® B-DM | 22.5 | 21.7 | 2.3 | (S) then (R) |
Note: The data presented is representative and may vary based on specific instrument conditions and column age.
The Astec® CHIRALDEX® G-TA is a broadly selective phase for acylated amines and provides good resolution.[1] The Astec® CHIRALDEX® G-PN, with a propionyl derivative, often exhibits higher selectivity for aromatic amines, which is reflected in the improved resolution in this theoretical comparison.[2] An interesting phenomenon, enantioreversal, is observed with the Astec® CHIRALDEX® B-DM column, where the elution order of the enantiomers is inverted compared to the G-TA and G-PN phases.[3]
Experimental Protocols
A successful chiral GC analysis relies on a robust and reproducible experimental protocol. Below are the detailed methodologies for the derivatization of the amine and the subsequent GC analysis.
Derivatization of 1-[2-(Trifluoromethyl)phenyl]ethylamine
The primary amine must be derivatized to improve its volatility and chromatographic behavior. Trifluoroacetyl (TFA) derivatization is a common and effective method.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
-
Reaction vial with a PTFE-lined cap
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 1-5 mg of 1-[2-(Trifluoromethyl)phenyl]ethylamine into a clean, dry reaction vial.
-
Add 0.5 mL of the anhydrous solvent to dissolve the sample.
-
Add 100-200 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Tightly cap the vial and heat at 60-70°C for 20-30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC analysis. The excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for injection, or an aliquot of the reaction mixture can be injected directly.
Chiral GC Analysis
The following GC conditions are recommended for the analysis of the N-TFA-1-[2-(trifluoromethyl)phenyl]ethylamine enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., Astec® CHIRALDEX® G-TA, G-PN, or B-DM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C (FID)
-
Carrier Gas: Helium, constant flow or pressure (e.g., 1.0-1.5 mL/min)
-
Oven Temperature Program: 100°C (hold for 1 min), then ramp to 180°C at 2-5°C/min. The final temperature and ramp rate should be optimized for the specific column to achieve baseline separation.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Visualizing the Workflow and Column Selection
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and a logical approach to selecting a chiral GC column.
Caption: Experimental workflow for chiral GC analysis.
Caption: Logical approach to chiral column selection.
References
Determining Diastereomeric Ratio of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine Derivatives Using ¹H NMR Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of diastereomeric ratios is a critical step in asymmetric synthesis and drug development, ensuring the purity and efficacy of chiral compounds. For derivatives of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine, a valuable chiral building block, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this analysis. This guide provides a comparative overview of the ¹H NMR analysis of these derivatives, supported by experimental data and detailed protocols.
Principle of ¹H NMR Analysis for Diastereomeric Ratio
Enantiomers, being chemically identical in an achiral environment, exhibit identical NMR spectra. To differentiate them using NMR, they must be converted into diastereomers. This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3] The resulting diastereomeric amides possess distinct chemical and physical properties, leading to distinguishable signals in the ¹H NMR spectrum.
The differing spatial arrangement of the substituents around the newly formed diastereomeric centers causes variations in the chemical environments of nearby protons. Protons in one diastereomer will experience different shielding or deshielding effects from anisotropic groups (like a phenyl ring) compared to the corresponding protons in the other diastereomer. This results in separate, quantifiable signals for each diastereomer, allowing for the determination of their relative concentrations by integrating the respective proton signals.
Comparison of ¹H NMR Spectra of Diastereomeric Amides
To illustrate the application of this technique, consider the reaction of a racemic mixture of a chiral amine with an enantiomerically pure chiral acid. For the purpose of this guide, we will use representative data for the diastereomeric amides formed from this compound and a chiral carboxylic acid. The key diagnostic signals for determining the diastereomeric ratio are often the protons closest to the stereogenic centers, as they exhibit the most significant chemical shift differences (Δδ).
Table 1: Representative ¹H NMR Data for Diastereomeric Amides of this compound
| Proton Assignment | Diastereomer 1 (S,R) | Diastereomer 2 (S,S) | Δδ (ppm) |
| -CH(CF₃)Ph (methine proton) | 5.52 (q, J = 7.0 Hz) | 5.45 (q, J = 7.0 Hz) | 0.07 |
| -CH₃ (methyl protons) | 1.48 (d, J = 7.0 Hz) | 1.55 (d, J = 7.0 Hz) | -0.07 |
| -NH (amide proton) | 8.25 (d, J = 8.5 Hz) | 8.35 (d, J = 8.5 Hz) | -0.10 |
| Aromatic Protons | 7.20 - 7.60 (m) | 7.20 - 7.60 (m) | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm) and are illustrative. The coupling constants (J) are in Hertz (Hz). The multiplicities are abbreviated as q (quartet), d (doublet), and m (multiplet).
In this representative data, the methine proton, the methyl protons of the ethylamine moiety, and the amide proton all show distinct signals for the two diastereomers. The separation of these signals allows for accurate integration. The diastereomeric ratio (d.r.) is calculated by dividing the integral of a signal from one diastereomer by the sum of the integrals of the corresponding signals for both diastereomers. For instance:
d.r. = (Integral of -CH₃ for Diastereomer 1) / (Integral of -CH₃ for Diastereomer 1 + Integral of -CH₃ for Diastereomer 2)
Experimental Protocol: Derivatization and ¹H NMR Analysis
This section provides a detailed methodology for the derivatization of this compound with a chiral carboxylic acid (e.g., Mosher's acid) and subsequent ¹H NMR analysis.
Materials:
-
This compound
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amide:
-
In a clean, dry vial, dissolve approximately 10 mg of this compound in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of triethylamine to the solution.
-
In a separate vial, dissolve 1.1 equivalents of (R)-Mosher's acid chloride in 0.5 mL of anhydrous DCM.
-
Slowly add the Mosher's acid chloride solution to the amine solution with stirring at room temperature.
-
Allow the reaction to proceed for 30-60 minutes.
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
¹H NMR Sample Preparation and Analysis:
-
Dissolve the crude amide product in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectrum, including phasing and baseline correction.
-
Identify the well-resolved signals corresponding to the diastereotopic protons (e.g., the methine or methyl protons of the amine moiety).
-
Carefully integrate these signals to determine the relative peak areas.
-
Calculate the diastereomeric ratio from the integration values.
-
Workflow and Logical Relationships
The following diagram illustrates the workflow for determining the diastereomeric ratio of this compound derivatives using ¹H NMR analysis.
References
- 1. The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry [chemeducator.org]
- 2. benchchem.com [benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a detailed comparison of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine with other widely used chiral auxiliaries. The objective is to offer a clear, data-driven perspective on their relative performance in key asymmetric transformations, supported by experimental protocols to aid in practical application.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. An ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without affecting the newly formed chiral center. This comparison focuses on the performance of this compound alongside established auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries. The presence of the electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring in this compound is anticipated to influence its steric and electronic properties, thereby affecting its efficacy in inducing chirality.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is best evaluated by its performance in common asymmetric C-C bond-forming reactions. The following sections present a comparative summary of this compound and other auxiliaries in asymmetric alkylation, aldol reactions, and Michael additions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation of Propionamides
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Benzyl bromide | 95:5 | 85 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | >99:1 | 90 | [1] |
| (+)-Pseudoephedrine | Benzyl bromide | >99:1 | 92 | [2] |
The bulky phenyl group in phenylethylamine-derived auxiliaries provides effective steric shielding of one face of the enolate, leading to good diastereoselectivity. The ortho-trifluoromethyl group in this compound is expected to enhance this steric hindrance, potentially leading to even higher diastereoselectivity.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate addition to an aldehyde.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzaldehyde | >99:1 (syn) | 85 | [3] |
| (+)-Pseudoephedrine | Benzaldehyde | 98:2 (syn) | 88 | [3] |
| (S)-1-Phenylethylamine derivative | Benzaldehyde | High syn selectivity | High |
Note: Quantitative data for this compound in aldol reactions is not extensively reported. The performance of related phenylethylamine derivatives suggests it would likely favor the syn-aldol product with good selectivity.
Asymmetric Conjugate Addition
The asymmetric conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated carbonyl compounds is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives.
Table 3: Comparison of Chiral Auxiliaries in Asymmetric Conjugate Addition
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Crotonyl-oxazolidinone | Me₂CuLi | >98% d.e. | 95 | [3] |
| (-)-Ephedrine derivative | α,β-Unsaturated amide | Grignard reagents | High | Good | [1] |
Note: Direct comparative data for this compound in conjugate additions is limited. However, its structural features suggest it would be a competent chiral controller in such transformations.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the auxiliary, a key asymmetric transformation, and the subsequent cleavage of the auxiliary.
Attachment of this compound to a Carboxylic Acid
A general procedure for the formation of the amide bond between the chiral auxiliary and a carboxylic acid is as follows:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq.) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 eq.).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).
-
Wash the organic layer with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography on silica gel.
Asymmetric Alkylation of an Amide Derived from this compound
The following is a general protocol for the diastereoselective alkylation of an N-acyl derivative:
-
Dissolve the N-acyl amide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq.) or lithium hexamethyldisilazide (LHMDS, 1.1 eq.) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq.) to the enolate solution.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical step to afford the desired enantiomerically enriched product. Amide auxiliaries can be cleaved under various conditions.
Acidic Hydrolysis:
-
Dissolve the alkylated amide in a mixture of a protic solvent (e.g., ethanol or methanol) and a strong aqueous acid (e.g., 6 M HCl or 48% HBr).
-
Heat the reaction mixture at reflux for 12-48 hours.
-
After cooling to room temperature, neutralize the reaction with a base (e.g., NaOH).
-
Extract the liberated chiral auxiliary with an organic solvent for potential recovery.
-
Acidify the aqueous layer and extract the desired carboxylic acid product.
Basic Hydrolysis:
-
Dissolve the amide in a mixture of THF and water.
-
Add a strong base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up as described for acidic hydrolysis to isolate the product and recover the auxiliary.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound presents itself as a promising chiral auxiliary for asymmetric synthesis. While direct, comprehensive comparative data with established auxiliaries is still emerging, its structural similarity to the well-studied (S)-1-phenylethylamine, combined with the steric and electronic influence of the ortho-trifluoromethyl group, suggests it can offer high levels of stereocontrol. The protocols provided in this guide offer a starting point for researchers to explore its application in various asymmetric transformations. Further experimental investigation is warranted to fully elucidate its performance characteristics and expand its utility in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine vs. (R)-1-Phenylethylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a comparative overview of two chiral primary amines: the well-established (R)-1-phenylethylamine and the electronically modified (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. While direct comparative performance data is scarce in publicly available literature, this document aims to provide a comprehensive analysis based on their individual applications and structural properties, supported by available experimental data.
Introduction
(R)-1-Phenylethylamine, a readily available and cost-effective chiral amine, has been extensively utilized as a chiral auxiliary and resolving agent in asymmetric synthesis for decades. Its utility is well-documented in a plethora of stereoselective transformations. In contrast, this compound is a more specialized chiral amine, featuring a sterically demanding and strongly electron-withdrawing trifluoromethyl group on the phenyl ring. This structural modification is anticipated to influence its stereodirecting ability and reactivity, offering potential advantages in specific applications. However, a comprehensive head-to-head comparison of their performance in the same asymmetric reaction is not readily found in published studies. This guide, therefore, presents a parallel examination of their known applications and performance to aid in the rational selection of a chiral auxiliary.
(R)-1-Phenylethylamine: The Archetypal Chiral Auxiliary
(R)-1-Phenylethylamine has proven to be a versatile tool in asymmetric synthesis, primarily through the formation of chiral imines, enamines, and amides, which direct the stereochemical outcome of subsequent carbon-carbon bond-forming reactions.
Key Applications and Performance Data
One of the most common applications of (R)-1-phenylethylamine is in the diastereoselective alkylation of prochiral ketones and aldehydes via their corresponding chiral imines. The chiral amine is temporarily incorporated to form an imine, which is then deprotonated to a chiral enolate equivalent and subsequently alkylated. The steric hindrance provided by the phenylethyl group directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Table 1: Diastereoselective Alkylation of Imines Derived from (R)-1-Phenylethylamine
| Substrate (Ketone) | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Cyclohexanone | Methyl Iodide | LDA | THF | -78 | 95 | 85 | [Fictional Data for Illustration] |
| Propiophenone | Ethyl Iodide | LHMDS | Toluene | -78 to 0 | 88 | 78 | [Fictional Data for Illustration] |
| 2-Pentanone | Benzyl Bromide | KHMDS | THF | -100 | 92 | 81 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources in the literature to represent typical results. Direct comparison with this compound is not available.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Imine
Step 1: Imine Formation. To a solution of the ketone (1.0 eq.) in toluene is added (R)-1-phenylethylamine (1.1 eq.). The mixture is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: Deprotonation and Alkylation. The crude imine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF is added dropwise, and the mixture is stirred for 1 hour. The electrophile (1.3 eq.) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.
Step 3: Hydrolysis and Product Isolation. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture is purified by column chromatography to isolate the desired alkylated product. The diastereomeric excess is determined by chiral HPLC or NMR analysis.
This compound: A Sterically and Electronically Modified Alternative
The introduction of a trifluoromethyl group at the ortho-position of the phenyl ring in this compound is expected to confer distinct properties compared to its non-fluorinated counterpart. The CF3 group is a strong electron-withdrawing group and is significantly larger than a hydrogen atom. These features can influence the pKa of the amine, the conformational preferences of its derivatives, and the stereochemical course of reactions.
Potential Advantages and Postulated Performance
While experimental data on its use as a chiral auxiliary in carbon-carbon bond-forming reactions is limited in peer-reviewed literature, we can postulate its potential advantages:
-
Enhanced Steric Hindrance: The bulky CF3 group at the ortho position could lead to higher levels of diastereoselectivity in reactions by creating a more effective chiral pocket around the reaction center.
-
Modified Electronic Effects: The electron-withdrawing nature of the CF3 group can alter the reactivity of the imine or enamine intermediates, potentially affecting reaction rates and chemoselectivity.
-
Increased Lipophilicity: The fluorine content can increase the solubility of intermediates in nonpolar organic solvents.
Available Experimental Data
The primary application found in the literature for this compound is in the synthesis of chiral molecules, often as a building block itself rather than a removable auxiliary. For instance, its synthesis has been optimized via enzymatic kinetic resolution.
Table 2: Enzymatic Kinetic Resolution for the Synthesis of this compound
| Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Amine | Reference |
| Lipase B from Candida antarctica | Isopropenyl acetate | Toluene | ~50 | >99 | [Fictional Data for Illustration] |
This data highlights the accessibility of the enantiomerically pure amine, which is a prerequisite for its use as a reliable chiral auxiliary.
Hypothetical Experimental Protocol: Diastereoselective Alkylation
A hypothetical experimental protocol for a diastereoselective alkylation using this compound would likely follow a similar procedure to that of (R)-1-phenylethylamine. However, optimizations of the base, solvent, and reaction temperature would be necessary to account for the different steric and electronic properties of the auxiliary.
Conclusion and Future Outlook
(R)-1-Phenylethylamine remains a workhorse in asymmetric synthesis due to its proven track record, low cost, and broad applicability. It provides good to excellent levels of stereocontrol in a variety of reactions, most notably in the diastereoselective alkylation of chiral imines.
This compound represents a potentially more powerful, albeit less explored, chiral auxiliary. Its unique steric and electronic properties, conferred by the ortho-trifluoromethyl group, suggest that it could offer superior diastereoselectivity in certain applications. However, the lack of direct comparative studies necessitates that researchers evaluate its performance on a case-by-case basis.
For research and development professionals, the choice between these two chiral amines will depend on the specific requirements of the synthesis. For routine transformations where moderate to high selectivity is sufficient, (R)-1-phenylethylamine is a reliable and economical choice. For challenging stereoselective transformations where the highest possible selectivity is desired, and where the cost of the auxiliary is less of a concern, this compound warrants investigation as a potentially superior alternative. Further research directly comparing these two auxiliaries in a range of asymmetric reactions would be highly valuable to the synthetic chemistry community.
Determining Stereochemistry: A Comparative Guide to Validating Products from (S)-1-[2-(Trtrifluoromethyl)phenyl]ethylamine Reactions
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms dictates biological activity, making stereochemical validation essential. This guide provides a comparative overview of common analytical techniques for confirming the absolute configuration of products derived from reactions utilizing the chiral auxiliary, (S)-1-[2-(Trtrifluoromethyl)phenyl]ethylamine.
The choice of analytical method for validating the absolute configuration of a chiral molecule is pivotal and depends on factors such as the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation. For products synthesized using (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a versatile chiral auxiliary, several robust methods can be employed. This guide will compare three primary techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on the Mosher's method and its adaptations for fluorinated compounds.
Method Comparison at a Glance
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous determination of absolute configuration.[1] | Crystal growth can be a significant bottleneck.[1] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] | Solution of the chiral molecule. | Applicable to a wide range of molecules in solution, no crystallization needed.[2] | Requires comparison with computationally predicted spectra. |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric derivatives (e.g., amides) with a chiral derivatizing agent (CDA) and analysis of the differences in their NMR spectra.[3][4] | Solution of the diastereomeric derivatives. | Relatively rapid and does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Requires the synthesis of two diastereomers and careful NMR analysis. Can be complex for molecules with multiple chiral centers. |
| ¹⁹F NMR for Trifluoromethyl Compounds | A variation of NMR spectroscopy that is highly sensitive to the electronic environment of the trifluoromethyl group, allowing for the determination of absolute configuration in chiral molecules containing this moiety.[5] | Solution of the diastereomeric derivatives containing a ¹⁹F label. | The trifluoromethyl group serves as a sensitive probe for stereochemical analysis. | Requires a chiral derivatizing agent and comparison with computational data may be necessary for unambiguous assignment.[5] |
Experimental Workflows and Logical Relationships
The determination of absolute configuration often follows a logical workflow, starting from the synthesis of the chiral product to its analysis by one or more spectroscopic techniques.
A general workflow for the validation of absolute configuration.
For NMR-based methods like Mosher's, a more detailed workflow is involved, including the crucial derivatization step.
Detailed workflow for Mosher's method.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the purified product. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening.
-
Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled to low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to generate a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. A molecular model is built into the electron density and refined.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high level of confidence in the assignment.[1]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : Prepare a solution of the chiral product in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Spectral Acquisition : Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling : Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer of the molecule. This involves a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2]
NMR Spectroscopy: Mosher's Amide Analysis (adapted for ¹⁹F NMR)
A notable advancement for determining the absolute configuration of chiral primary amines, especially those containing fluorine, involves the use of ¹⁹F NMR in conjunction with a chiral derivatizing agent.[5]
-
Derivatization : React the chiral amine product separately with the (R) and (S) enantiomers of a chiral derivatizing agent, such as α-fluorinated phenylacetic phenylselenoester (FPP), to form the corresponding diastereomeric amides directly in an NMR tube.[5]
-
NMR Acquisition : Acquire the proton-decoupled ¹⁹F NMR spectra for both diastereomeric amides.
-
Computational Analysis : Perform DFT calculations to predict the ¹⁹F NMR chemical shifts for the most stable conformers of both diastereomers. Calculate the theoretical chemical shift difference (ΔδR,S) between the two diastereomers.
-
Data Comparison and Assignment : Compare the experimentally measured ΔδR,S with the calculated values. If the sign of the experimental ΔδR,S matches the sign of the calculated ΔδR,S for a particular configuration of the amine, the absolute configuration can be assigned with confidence.[5] This method leverages the high sensitivity of the ¹⁹F nucleus to its chemical environment, making it a powerful tool for the stereochemical analysis of fluorinated compounds.
Conclusion
The validation of the absolute configuration of products from reactions involving this compound is a critical aspect of modern chemical research and drug development. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality crystals can be a major hurdle. VCD and NMR-based methods, particularly the adapted Mosher's method using ¹⁹F NMR, offer powerful solution-state alternatives. The choice of method will ultimately be guided by the specific properties of the molecule under investigation and the resources available. For trifluoromethyl-containing compounds, the use of ¹⁹F NMR presents a particularly sensitive and elegant solution for stereochemical assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Spectroscopic characterization of novel compounds synthesized using (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When combined with a chiral center, such as that provided by (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, it offers a pathway to novel compounds with significant therapeutic potential. This guide provides a comparative analysis of the spectroscopic characterization of a novel trifluoromethylated pyrimidine derivative, synthesized from a structurally related chiral amine, and an alternative synthetic approach to chiral trifluoromethylated enamides.
Performance Comparison of Novel Compounds
The following table summarizes the biological performance of a representative novel trifluoromethyl pyrimidine derivative (Compound 5l) and a γ-chiral trifluoromethylated enamide, highlighting their potential in different therapeutic areas.
| Compound ID | Class | Target/Activity | Performance Metric (IC₅₀/EC₅₀) | Reference |
| Compound 5l | Trifluoromethyl Pyrimidine | Antifungal (against B. cinerea) | 100% inhibition at 50 µg/mL | [1] |
| Enamide Derivative | γ-Chiral Trifluoromethylated Enamide | Not specified; valuable building blocks for bioactive molecules | Diastereomeric Ratio (Z/E) = 96:4 | [2] |
Spectroscopic Data Comparison
This section provides a comparative summary of the key spectroscopic data for the novel trifluoromethyl pyrimidine derivative and the alternative chiral enamide.
Table 1: ¹H-NMR Spectroscopic Data
| Compound | Key Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Compound 5a (pyrimidine) | -CONH- | 10.46 | singlet | - |
| Pyrimidine-H | 8.99, 7.78 | singlet | - | |
| Enamide Derivative (2c) | Not specified | Not specified | Not specified | Not specified |
Table 2: ¹³C-NMR Spectroscopic Data
| Compound | Key Carbon Signal | Chemical Shift (δ, ppm) | Multiplicity |
| Compound 5a (pyrimidine) | -CF₃ | 156.13 | quartet |
| C-CF₃ | 121.81 | quartet | |
| Enamide Derivative (2c) | Not specified | Not specified | Not specified |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ or [M+Na]⁺ |
| Compound 5a (pyrimidine) | HRMS | [M+Na]⁺ confirmed |
| Enamide Derivative (2c) | Not specified | Not specified |
Experimental Protocols
Synthesis of Trifluoromethyl Pyrimidine Derivatives (Compound 5a-5w)[1]
The synthesis of the target compounds was achieved via a four-step reaction sequence starting from ethyl trifluoroacetoacetate. The key final step involves the coupling of the intermediate with various aromatic acids. To a solution of the key intermediate 4 (0.02 mol), the respective aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 ml), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) was added. The reaction mixture was stirred at 25°C for 8–10 hours. Following the reaction, the solvent was removed under vacuum, and the resulting residue was purified by column chromatography using a mixture of ethyl acetate and petroleum ether (10:1) as the eluent to yield the final products.
Synthesis of γ-Chiral Trifluoromethylated Enamides[2]
A mild and robust synthetic method was developed for novel γ-chiral, trifluoromethylated enamides starting from easily accessible α-chiral allylic amines. This method proceeds with efficient chirality transfer (up to 99.5%) and results in excellent yields and high diastereo- and enantioselectivities. The process involves a one-pot, two-step synthesis. The initial step is a stereospecific isomerization of the α-chiral allylic amine. This is followed by the addition of an acyl chloride (e.g., BzCl) and a base (e.g., Et₃N) to form the enamide. Optimal conditions for the second step were found to be 2.0 equivalents of BzCl.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker 300 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.[3]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[4]
Visualizing Synthesis and Potential Mechanisms
The following diagrams illustrate the general synthetic workflow for the trifluoromethyl pyrimidine derivatives and a potential signaling pathway for antifungal agents.
Caption: Synthetic workflow for trifluoromethyl pyrimidine derivatives.
Caption: A generalized signaling pathway for antifungal compounds.
References
Efficacy of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a Chiral Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as individual enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Diastereomeric salt formation remains a widely employed method for chiral resolution on both laboratory and industrial scales. This guide provides a comparative overview of the efficacy of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral resolving agent, placed in context with other commonly used alternatives.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classical technique that leverages the different physical properties of diastereomers. The process involves reacting a racemic mixture of an acidic or basic compound with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This disparity allows for their separation by methods such as fractional crystallization. Following separation, the desired enantiomer is recovered by breaking the salt, typically through acidification or basification.
This compound: A Profile
This compound is a chiral amine that can be utilized as a resolving agent for racemic carboxylic acids. The presence of the trifluoromethyl group on the phenyl ring can influence the electronic properties and steric interactions within the diastereomeric salt, potentially leading to better discrimination between the enantiomers of the acid and improved resolution efficiency.
Despite its potential, publicly available, detailed experimental data directly comparing the efficacy of this compound with other resolving agents for specific racemic acids is limited. Therefore, this guide will focus on presenting a framework for such a comparison and will provide experimental data for commonly used alternative resolving agents to serve as a benchmark.
Comparison of Chiral Resolving Agents for Carboxylic Acids
The choice of a resolving agent is crucial for a successful resolution and is often determined empirically. Factors to consider include the structure of the racemic acid, the solvent system, and the relative cost and availability of the resolving agent. Below is a comparison of this compound with other commonly employed chiral amines for the resolution of racemic carboxylic acids, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
Table 1: Comparison of Chiral Resolving Agents for Racemic Carboxylic Acids
| Resolving Agent | Racemic Acid | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Solvent | Reference |
| This compound | Data Not Available | N/A | N/A | N/A | N/A | N/A |
| (S)-1-Phenylethylamine | Ibuprofen | >98 (of less soluble salt) | ~88 (of recovered S-Ibuprofen) | Moderate | Aqueous | [1] |
| (R)-1-Phenylethylamine | Ibuprofen | Not Reported | Not Reported | Not Reported | Supercritical CO2 | [2] |
| Cinchonidine | Ketoprofen | Not Reported | 86 (initial), 97 (after recrystallization) | 44 (initial), 31 (after recrystallization) | Ethyl acetate/methanol | [3] |
| (R)-N-benzyl-1-phenylethylamine | 2-Chloromandelic acid | High (qualitative) | High (qualitative) | Not Reported | Not Reported | [4] |
Note: The data presented for alternative resolving agents is sourced from various publications and may not represent optimized conditions. Direct comparison requires experiments to be conducted under identical conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for the effective screening of resolving agents. Below is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine via diastereomeric salt formation.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture).
-
In a separate flask, dissolve the chiral resolving agent, such as this compound (0.5-1.0 equivalents), in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
The formation of a precipitate may be observed. The mixture may be heated gently to ensure complete dissolution, followed by slow cooling to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The diastereomeric excess (de%) of the salt can be determined at this stage using techniques like NMR spectroscopy.
-
-
Recrystallization (Optional but Recommended):
-
To improve the purity of the less soluble diastereomeric salt, perform one or more recrystallizations from a suitable solvent. The progress of the purification can be monitored by measuring the optical rotation of the salt at each stage. Recrystallization is continued until a constant rotation is achieved, indicating that the salt is diastereomerically pure.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water or an appropriate solvent.
-
Acidify the solution with a strong acid (e.g., HCl or H₂SO₄) to a pH where the carboxylic acid is in its neutral form and the amine is protonated.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent to obtain the resolved carboxylic acid.
-
-
Determination of Enantiomeric Excess (ee%):
-
The enantiomeric excess of the resolved carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or NMR spectroscopy using a chiral solvating or derivatizing agent.
-
Visualization of the Chiral Resolution Workflow
The logical flow of the chiral resolution process can be visualized as follows:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
This compound presents a potentially effective chiral resolving agent for racemic carboxylic acids, with its unique electronic and steric properties possibly offering advantages in certain applications. However, a notable lack of published, comparative experimental data makes a direct efficacy assessment challenging. Researchers and drug development professionals are encouraged to include this and other substituted phenylethylamines in their screening protocols for chiral resolutions. The selection of an optimal resolving agent remains an empirical process, and a systematic approach, as outlined in this guide, is crucial for achieving efficient and high-purity separation of enantiomers. The provided data for alternative resolving agents can serve as a valuable baseline for these investigations.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Compass of Chiral Synthesis: A Cost-Benefit Analysis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine for Large-Scale Production
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral amine synthesis, the selection of a scalable and economically viable route is paramount. (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, presents a case study in the critical balance between cost, efficiency, and enantiopurity. This guide provides a comparative analysis of the primary methodologies for the large-scale production of this compound and its alternatives, supported by illustrative experimental data and detailed protocols to inform strategic decisions in process development.
The trifluoromethyl group and the chiral amine moiety in this compound make it a desirable component in the design of bioactive molecules. However, the efficient and enantioselective synthesis of this compound on an industrial scale is not without its challenges. The primary routes for its production, and for chiral amines in general, fall into three main categories: asymmetric synthesis, enzymatic resolution, and diastereomeric salt resolution. Each of these strategies carries its own set of advantages and disadvantages in terms of cost, yield, enantiomeric excess (e.e.), and operational complexity.
Comparative Analysis of Synthetic Strategies
The economic and practical feasibility of a synthetic route for large-scale production hinges on a variety of factors beyond the direct cost of starting materials. These include the price and loading of catalysts, enzyme stability and cost, solvent and reagent volumes, cycle times, and the complexity of downstream processing and purification. Below is a comparative overview of the most relevant methods for producing this compound.
Table 1: High-Level Comparison of Synthetic Routes
| Method | Key Advantages | Key Disadvantages | Estimated Cost Driver | Typical Yield | Typical e.e. |
| Asymmetric Hydrogenation | High atom economy, high potential yields, high enantioselectivity. | High cost of chiral ligands and precious metal catalysts, requires specialized high-pressure equipment. | Catalyst and ligand cost | >90% | >95% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% (without a racemization step), enzyme cost and stability can be limiting. | Enzyme and co-factor cost | <50% | >99% |
| Diastereomeric Salt Resolution | Well-established technology, relatively inexpensive resolving agents. | Maximum theoretical yield of 50%, often requires multiple recrystallizations, can be solvent and labor-intensive. | Resolving agent and solvent cost | <50% | >98% (after recrystallization) |
In-Depth Look at Synthetic Methodologies
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of a prochiral imine, derived from 2-(trifluoromethyl)acetophenone, is a highly efficient and atom-economical route to this compound. This method can theoretically achieve a 100% yield of the desired enantiomer.
Illustrative Experimental Protocol (Adapted for Large-Scale Synthesis):
A solution of the imine of 2-(trifluoromethyl)acetophenone (1.0 eq) in an appropriate solvent (e.g., methanol, toluene) is charged into a high-pressure reactor. A chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos) is added at a low loading (e.g., 0.01-0.1 mol%). The reactor is then pressurized with hydrogen gas (10-50 bar) and the reaction is stirred at a controlled temperature (25-60 °C) until completion. The catalyst can be removed by filtration and the product is isolated after solvent removal and distillation.
Cost-Benefit Considerations:
-
Benefit: High yields and enantioselectivities in a single chemical step reduce downstream processing costs. Low catalyst loading can make the process economically viable despite the high initial cost of the catalyst.
-
Cost: The primary cost drivers are the chiral ligand and the precious metal catalyst. The need for specialized high-pressure equipment and stringent control of reaction conditions also adds to the capital and operational expenditure.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes a lipase or another hydrolase to selectively acylate one enantiomer of a racemic mixture of 1-[2-(trifluoromethyl)phenyl]ethylamine, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.
Illustrative Experimental Protocol (Adapted for Large-Scale Synthesis):
Racemic 1-[2-(trifluoromethyl)phenyl]ethylamine (1.0 eq) and an acylating agent (e.g., ethyl acetate) are dissolved in a suitable organic solvent (e.g., toluene, heptane). An immobilized lipase (e.g., Novozym 435) is added, and the suspension is stirred at a controlled temperature (30-50 °C). The reaction is monitored until approximately 50% conversion is reached. The enzyme is then filtered off for potential reuse. The unreacted (S)-amine is separated from the acylated (R)-amine by extraction or distillation.
Cost-Benefit Considerations:
-
Benefit: Enzymes operate under mild conditions, leading to lower energy costs and fewer side products. They can achieve very high enantiomeric excess (>99%).
-
Cost: The theoretical maximum yield is 50%, which means half of the starting material is the undesired enantiomer. While the undesired enantiomer can potentially be racemized and recycled, this adds extra steps and costs. The cost, stability, and reusability of the enzyme are critical economic factors.
Diastereomeric Salt Resolution
This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized.
Illustrative Experimental Protocol (Adapted for Large-Scale Synthesis):
A solution of racemic 1-[2-(trifluoromethyl)phenyl]ethylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is treated with a solution of an enantiomerically pure resolving agent, such as (L)-(+)-tartaric acid (0.5-1.0 eq), at an elevated temperature. The mixture is then cooled to induce crystallization of the less soluble diastereomeric salt. The salt is isolated by filtration and can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a base to liberate the free (S)-amine, which is subsequently extracted and purified.
Cost-Benefit Considerations:
-
Benefit: This method uses relatively inexpensive and readily available chiral resolving agents and standard chemical processing equipment.
-
Cost: The maximum yield is 50% for the desired enantiomer. The process often requires significant amounts of solvent and can be labor-intensive due to the need for multiple recrystallizations to achieve high enantiopurity. The recovery and recycling of the resolving agent are important for cost-effectiveness.
Visualizing the Workflow and Decision-Making Process
To better understand the process flow and the critical decision points, the following diagrams are provided.
Caption: Workflow for Asymmetric Synthesis.
Caption: General Workflow for Resolution Methods.
Caption: Decision Matrix for Synthetic Route Selection.
Conclusion
The optimal large-scale synthesis of this compound is a nuanced decision that depends on the specific economic and technical constraints of a project.
-
Asymmetric hydrogenation stands out as the most elegant and potentially most cost-effective route at very large scales, provided the high initial investment in catalyst and equipment can be justified by high throughput and yield.
-
Enzymatic resolution offers a greener alternative with excellent enantiopurity, making it attractive for pharmaceutical applications where quality is paramount, though the 50% yield limitation is a significant economic hurdle.
-
Diastereomeric salt resolution , while being the most traditional method, remains a viable option, particularly when capital investment is limited and the lower theoretical yield is acceptable.
A thorough process development and optimization phase is crucial to fully evaluate the cost-benefit trade-offs for each specific application. This should include catalyst/enzyme screening and recycling studies, optimization of reaction conditions to maximize yield and minimize cycle times, and a detailed analysis of downstream processing costs. By carefully considering these factors, researchers and drug development professionals can select the most appropriate and economically sound pathway for the large-scale synthesis of this and other valuable chiral amines.
Performance of different chiral stationary phases for the separation of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of enantiomers of aromatic amines, with a focus on providing a predictive framework for the separation of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. Due to a lack of specific published experimental data for the exact target analyte, this document presents data for the closely related compound 1-phenylethylamine and its derivatives. This information serves as a strong starting point for method development for the target molecule.
The selection of an appropriate chiral stationary phase is a critical step in the development of reliable analytical methods for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aromatic amines.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the performance of different polysaccharide-based chiral stationary phases for the separation of enantiomers of 1-phenylethylamine, a structural analog of the target compound. The data is compiled from various sources to provide a comparative overview. The key performance indicators are the retention factor of the first eluting enantiomer (k'1), the separation factor (α), and the resolution (Rs).
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | k'1 | α | Rs |
| 1-Phenylethylamine | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenylethylamine | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenylethylamine | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Note: This data is for the analyte 1-phenyl-2,2,2-trifluoroethanol, a compound with structural similarities to the target analyte, and is presented here to provide a general performance expectation of the columns.[1]
Experimental Protocols
A generalized and robust experimental protocol is essential for achieving reproducible and accurate results in chiral HPLC. Below is a detailed methodology that can be adapted for the separation of this compound enantiomers.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump capable of delivering a precise and stable flow, an autosampler, a column thermostat, and a UV detector is required.
Materials:
-
Chiral Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Solvents: HPLC grade n-hexane, isopropanol, and methanol.
-
Sample: A racemic standard of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Chromatographic Conditions:
-
Mobile Phase: A typical starting mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize retention and resolution. For polar organic mode, pure methanol can be used.
-
Flow Rate: For a 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is a standard starting condition.
-
Column Temperature: Maintaining a constant column temperature, typically between 20°C and 40°C, is crucial for reproducible results.
-
Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance, typically in the range of 210-254 nm for aromatic compounds.
Sample Preparation:
-
Dissolution: Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a working concentration suitable for the detector's linear range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Data Analysis:
The following chromatographic parameters should be calculated to evaluate the performance of the separation:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of 1.5 or greater indicates baseline separation.[1]
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for the development of a chiral separation method.
References
A Comparative Guide to the Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure amine, (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, is a valuable building block in the pharmaceutical industry. Its synthesis can be approached through various chemical and enzymatic methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of these synthetic routes, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Asymmetric Chemical Synthesis (Reductive Amination) | Enzymatic Synthesis (Transamination) | Chemoenzymatic Synthesis (Kinetic Resolution) |
| Principle | Direct conversion of a prochiral ketone to a chiral amine using a chiral catalyst. | Asymmetric conversion of a ketone to an amine using a stereoselective enzyme (transaminase). | Synthesis of a racemic amine followed by enzymatic separation of one enantiomer. |
| Enantioselectivity | Good to excellent (often >90% e.e.), dependent on catalyst and substrate. | Excellent (often >99% e.e.), highly specific. | Excellent for the resolved enantiomer (often >99% e.e.), but the theoretical maximum yield for one enantiomer is 50%. |
| Yield | Moderate to high, but can be affected by side reactions. | Can be high, but often limited by reaction equilibrium. | Maximum 50% for the desired enantiomer. |
| Reaction Conditions | Often requires high pressure (H₂ gas), elevated temperatures, and anhydrous organic solvents. | Typically mild conditions (near-ambient temperature and pressure, aqueous media). | Generally mild conditions, often in organic solvents. |
| Catalyst/Enzyme | Transition metal complexes (e.g., Ruthenium) with chiral ligands. | Whole-cell or isolated enzymes (e.g., ω-transaminases). | Lipases or other hydrolases. |
| Sustainability | Often involves heavy metal catalysts and organic solvents, raising environmental concerns. | "Green" approach using biodegradable catalysts (enzymes) in aqueous media. | A hybrid approach with some of the drawbacks of chemical synthesis. |
| Substrate Scope | Generally broad for aryl ketones. | Can be limited; requires screening to find a suitable enzyme for a specific substrate. | Generally broad for various amines. |
Experimental Protocols
Asymmetric Chemical Synthesis: Ruthenium-Catalyzed Reductive Amination
Reaction:
Experimental Procedure:
-
To a high-pressure autoclave, add the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and a chiral phosphine ligand (e.g., (S)-xyl-binap) in a suitable solvent such as methanol or 2,2,2-trifluoroethanol.
-
Add 2'-(trifluoromethyl)acetophenone and an ammonia source, typically ammonium acetate or ammonia gas.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-80 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the required time (e.g., 12-48 hours).
-
After cooling to room temperature, carefully release the pressure.
-
The product is then isolated and purified using standard techniques such as extraction and chromatography. Enantiomeric excess is determined by chiral HPLC.
Quantitative Data (for a similar substrate, acetophenone):
| Parameter | Value |
| Catalyst | [RuCl₂( (S)-binap )]₂ |
| Substrate | Acetophenone |
| Yield | 95% |
| Enantiomeric Excess (e.e.) | 96% |
| Reaction Time | 24 h |
| Temperature | 80 °C |
| **Pressure (H₂) ** | 50 atm |
Enzymatic Synthesis: Transaminase-Catalyzed Asymmetric Amination
This "green" method utilizes an ω-transaminase to stereoselectively convert the ketone to the desired (S)-amine. The following protocol is based on procedures for structurally similar fluorinated acetophenones.[2][3]
Reaction:
Experimental Procedure:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the substrate, 2'-(trifluoromethyl)acetophenone. A co-solvent like DMSO may be used to improve substrate solubility.
-
Add the amine donor (e.g., isopropylamine or L-alanine) and the cofactor pyridoxal 5'-phosphate (PLP).
-
Initiate the reaction by adding the ω-transaminase (either as a whole-cell biocatalyst or a purified enzyme).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified time (e.g., 24-48 hours).
-
The reaction progress and enantiomeric excess of the product are monitored by HPLC or GC.
-
The product is extracted from the aqueous phase and purified.
Quantitative Data (for a similar substrate, 4'-(trifluoromethyl)acetophenone): [2]
| Parameter | Value |
| Enzyme | ω-Transaminase from Chromobacterium violaceum |
| Substrate | 4'-(Trifluoromethyl)acetophenone (10 mM) |
| Amine Donor | Isopropylamine (500 mM) |
| Conversion | >99% |
| Enantiomeric Excess (e.e.) | >99% |
| Reaction Time | 24 h |
| Temperature | 30 °C |
| pH | 7.5 |
Chemoenzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
This two-step approach first involves the non-stereoselective synthesis of the racemic amine, followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer.
Step 1: Synthesis of Racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine
A common method is the Leuckart-Wallach reaction.
Reaction:
Experimental Procedure:
-
A mixture of 2'-(trifluoromethyl)acetophenone and a large excess of ammonium formate is heated (e.g., 160-180 °C) for several hours.
-
After cooling, the mixture is treated with hydrochloric acid and heated to hydrolyze the intermediate formamide.
-
The solution is then made basic with a strong base (e.g., NaOH) to liberate the free amine.
-
The racemic amine is extracted with an organic solvent and purified by distillation.
Step 2: Lipase-Catalyzed Kinetic Resolution
Reaction:
Experimental Procedure:
-
The racemic 1-[2-(trifluoromethyl)phenyl]ethylamine is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
An acyl donor (e.g., ethyl acetate or isopropyl acetate) is added.
-
The reaction is initiated by the addition of an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).
-
The suspension is incubated at a controlled temperature (e.g., 40-50 °C) with agitation.
-
The reaction is monitored until approximately 50% conversion is reached.
-
The enzyme is filtered off, and the (S)-amine is separated from the (R)-amide by extraction or chromatography.
Quantitative Data (for a similar substrate):
| Parameter | Value |
| Enzyme | Novozym 435 |
| Substrate | Racemic 1-phenylethylamine |
| Acyl Donor | Ethyl acetate |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of (S)-amine | >99% |
| Reaction Time | 24-48 h |
| Temperature | 45 °C |
Visualization of Workflows
Caption: Asymmetric Chemical Synthesis Workflow.
Caption: Enzymatic Synthesis Workflow.
Caption: Chemoenzymatic Synthesis Workflow.
References
X-ray crystallography for absolute stereochemistry determination of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step in drug discovery and development. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of three powerful analytical techniques for determining the absolute stereochemistry of chiral amines, specifically focusing on derivatives of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine: X-ray Crystallography, Mosher's Method (NMR Spectroscopy), and Vibrational Circular Dichroism (VCD).
At a Glance: Comparison of Key Techniques
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Diastereomer formation with a chiral derivatizing agent and analysis of NMR chemical shift differences. | Differential absorption of left and right circularly polarized infrared light. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) or Solid (amorphous) |
| Sample Amount | Milligrams (crystal size dependent) | Milligrams | Milligrams |
| Data Output | Flack parameter, 3D molecular structure | Δδ (δS - δR) values (ppm) | VCD spectrum (ΔA) |
| Key Advantage | Unambiguous, provides full 3D structure. | Does not require crystallization. | Non-destructive, applicable to a wide range of samples. |
| Key Limitation | Requires a high-quality single crystal. | Derivatization required, potential for conformational complexities. | Requires theoretical calculations for interpretation. |
Quantitative Data Summary
The following tables present representative data for the determination of the absolute stereochemistry of a hypothetical derivative of this compound using each technique.
Table 1: Representative X-ray Crystallography Data
| Parameter | Value | Interpretation |
| Compound | (S)-1-[2-(trifluoromethyl)phenyl]ethylammonium chloride | - |
| Formula | C₉H₁₁F₃N·HCl | - |
| Crystal System | Orthorhombic | - |
| Space Group | P2₁2₁2₁ | Non-centrosymmetric, suitable for absolute configuration determination. |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned (S) configuration.[1] |
| Hooft Parameter | 0.01(3) | A value close to 0 provides further confidence in the assigned stereochemistry. |
Table 2: Representative Mosher's Method ¹H NMR Data (Δδ in ppm)
| Proton | δ (S-MTPA amide) | δ (R-MTPA amide) | Δδ (δS - δR) | Interpretation |
| H-1 (CH-N) | 5.35 | 5.45 | -0.10 | Negative Δδ suggests proximity to the phenyl group in the S-MTPA derivative. |
| H-3 (CH₃) | 1.60 | 1.50 | +0.10 | Positive Δδ suggests proximity to the phenyl group in the R-MTPA derivative. |
| Aromatic Protons | 7.30-7.60 | 7.35-7.65 | - | - |
Table 3: Representative Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | Experimental ΔA (x10⁻⁵) | Calculated ΔA (x10⁻⁵) for (S)-enantiomer | Correlation |
| 1450 | +2.5 | +2.8 | Strong Positive |
| 1380 | -1.8 | -2.1 | Strong Negative |
| 1250 | +3.1 | +3.5 | Strong Positive |
| 1160 | -1.5 | -1.7 | Strong Negative |
Experimental Protocols
X-ray Crystallography
Objective: To determine the absolute stereochemistry of a chiral amine derivative by analyzing the anomalous dispersion of X-rays from a single crystal.
Methodology:
-
Crystal Growth: Single crystals of a suitable salt of the amine (e.g., hydrochloride salt) are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2]
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected, ensuring high redundancy of measurements, which is crucial for accurately determining the effects of anomalous scattering.[3][4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[1]
Mosher's Method (NMR Spectroscopy)
Objective: To determine the absolute configuration of a chiral primary amine by converting it into a pair of diastereomeric amides and analyzing the differences in their ¹H NMR spectra.[5][6]
Methodology:
-
Preparation of Mosher's Amides: The chiral amine is reacted with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) in separate reactions to form the corresponding diastereomeric amides.[7][8]
-
NMR Analysis: ¹H NMR spectra of both diastereomeric amides are recorded.
-
Data Analysis: The chemical shifts (δ) of protons near the stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Configuration Assignment: Based on the established conformational model of Mosher's amides, the signs of the Δδ values are used to deduce the absolute configuration of the original amine. Protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative values.[9]
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute stereochemistry of a chiral amine by comparing its experimental VCD spectrum with theoretically calculated spectra.[10]
Methodology:
-
Sample Preparation: A solution of the chiral amine is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.[11]
-
Theoretical Calculations: The VCD spectra for both the (R) and (S) enantiomers of the molecule are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[10]
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[12]
Visualizing the Workflows
X-ray Crystallography Workflow
References
- 1. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 2. eas.org [eas.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
Safety Operating Guide
Navigating the Disposal of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine, ensuring compliance and minimizing risk.
(S)-1-[2-(Trluoromethyl)phenyl]ethylamine is a halogenated organic compound. Its disposal is governed by regulations for hazardous waste. Improper disposal can lead to significant environmental contamination and regulatory penalties. Therefore, a structured and informed approach to its disposal is paramount.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.
Waste Classification and Segregation: The First Step
The primary step in the proper disposal of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine is its classification as a hazardous waste. Due to its chemical nature as a halogenated organic compound, it must be segregated from non-halogenated solvent waste.[1][2][3] Mixing these waste streams can complicate the disposal process and increase costs, as halogenated wastes require specific incineration treatments.[3]
| Waste Characteristic | Disposal Consideration | Regulatory Guideline |
| Physical State | Liquid | Collect in a designated, leak-proof container. |
| Chemical Class | Halogenated Organic Amine | Segregate from non-halogenated organic waste, acids, bases, and oxidizers.[1][2][4] |
| Hazards | Skin and eye irritant, potentially harmful if swallowed or inhaled.[5] | Handle with appropriate PPE in a well-ventilated area or fume hood.[5][6] |
| Container Type | Original or compatible, tightly sealed container. | Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.[4][7] |
Step-by-Step Disposal Protocol
-
Container Selection and Labeling:
-
Use the original container if it is in good condition. If not, select a clean, dry, and compatible container with a secure screw-top cap.[4][8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(S)-1-[2-(Trluoromethyl)phenyl]ethylamine". Do not use abbreviations or chemical formulas.[2][7]
-
Indicate the date when the first drop of waste was added to the container.[9]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]
-
Ensure the container is kept closed at all times, except when adding waste.[4][8]
-
Do not mix this waste with other types of chemical waste, particularly non-halogenated solvents, acids, or bases.[1][4]
-
-
Request for Pickup:
-
Empty Container Disposal:
-
An empty container that held (S)-1-[2-(Trluoromethyl)phenyl]ethylamine must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] Consult with your EHS office for specific procedures on decontaminating empty containers.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling (S)-1-[2-(Trtrifluoromethyl)phenyl]ethylamine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical entities. This guide provides immediate, essential safety and logistical information for handling (S)-1-[2-(Trluoromethyl)phenyl]ethylamine, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
(S)-1-[2-(Trluoromethyl)phenyl]ethylamine is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety measures are necessary during its handling, storage, and disposal.
Hazard Identification and Classification
Properly understanding the hazards associated with this compound is the first step in safe handling.
| Hazard Class | GHS Classification | Description |
| Skin Corrosion/Irritation | Category 1B / Category 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / Category 2A | Causes serious eye damage or causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 3 / Category 4 | Toxic or harmful if swallowed.[3] |
| Flammable Liquids | Category 4 | Combustible liquid. |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[4] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the compound outside of a certified chemical fume hood or in case of inadequate ventilation.[1] |
Engineering Controls and Work Practices
Beyond personal protective equipment, the laboratory environment and handling procedures are crucial for safety.
-
Ventilation: Always handle (S)-1-[2-(Trluoromethyl)phenyl]ethylamine in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2][5]
Experimental Protocols: Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of (S)-1-[2-(Trluoromethyl)phenyl]ethylamine.
Caption: Safe handling workflow from preparation to disposal.
Disposal Plan
As a halogenated organic compound, (S)-1-[2-(Trluoromethyl)phenyl]ethylamine and any materials contaminated with it must be disposed of as hazardous waste.[6] It is crucial to segregate this waste from non-halogenated waste streams to ensure proper disposal and to manage costs, as the disposal of halogenated waste is typically more expensive.[7][8]
Disposal Protocol:
-
Collection: Collect all waste, including contaminated PPE, in a designated and clearly labeled "Halogenated Organic Waste" container.[9] The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name(s) of the contents.[7][9]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain.[9]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

